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Core Science & Biosynthesis

Foundational

Comprehensive Spectroscopic Profiling and Synthetic Utility of ((2,2-Dimethyl-4-methylene-4H-1,3-dioxin-6-yl)oxy)trimethylsilane

Target Compound InChIKey: SQSRJGIGIQCYGY-UHFFFAOYSA-N Chemical Formula: C₁₀H₁₈O₃Si Molecular Weight: 214.33 g/mol Executive Summary In the rational design of complex polyketide architectures, the generation of precise hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound InChIKey: SQSRJGIGIQCYGY-UHFFFAOYSA-N Chemical Formula: C₁₀H₁₈O₃Si Molecular Weight: 214.33 g/mol

Executive Summary

In the rational design of complex polyketide architectures, the generation of precise hydroxycarbonyl fragments is paramount. The compound ((2,2-dimethyl-4-methylene-4H-1,3-dioxin-6-yl)oxy)trimethylsilane (InChIKey: SQSRJGIGIQCYGY-UHFFFAOYSA-N), commonly referred to as the dioxinone-derived silyl dienol ether or masked acetoacetate ester, serves as a highly reactive, atom-economical diene in the Vinylogous Mukaiyama Aldol Reaction (VMAR)[1].

As a Senior Application Scientist, I have structured this technical guide to provide drug development professionals and synthetic chemists with a self-validating framework for the synthesis, spectroscopic characterization, and application of this critical reagent. By understanding the mechanistic causality behind its cryogenic synthesis and its distinct spectroscopic signatures, researchers can ensure high-fidelity carbon-carbon bond formation in the total synthesis of bioactive natural products, such as Dothideopyrones and Leucascandrolide A[2][3].

Spectroscopic Data Profiling

Accurate structural validation of the silyl dienol ether is critical, as its high moisture sensitivity can lead to rapid hydrolysis back to the starting 2,2,6-trimethyl-4H-1,3-dioxin-4-one[4]. The following quantitative data provides a definitive fingerprint for the pure kinetic product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra confirm the successful kinetic deprotonation of the γ-methyl group and subsequent oxygen-silylation. The disappearance of the γ-methyl singlet and the emergence of two distinct doublets representing the exocyclic methylene protons are the primary diagnostic markers[3][5].

NucleusShift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment / Causality
¹H NMR (400 MHz, CDCl₃)0.27Singlet (s)-9H-Si(CH₃)₃ : Confirms successful O-silylation.
1.55Singlet (s)-6H-C(CH₃)₂ : Gem-dimethyl groups of the dioxinone ring.
3.88Doublet (d)0.91H=CHₐH : Exocyclic methylene proton (trans to ring).
4.07Doublet (d)0.91H=CHH₆ : Exocyclic methylene proton (cis to ring).
4.65Singlet (s)-1H=CH : Vinylic proton on the dioxinone ring.
¹³C NMR (100 MHz, CDCl₃)0.24----Si(CH₃)₃ : Silicon-bound methyl carbons.
24.5----C(CH₃)₂ : Gem-dimethyl carbons.
76.6---C=CH₂ : Exocyclic methylene carbon (C7).
84.9---C5 : Vinylic CH carbon of the ring.
102.5---C2 : Quaternary acetal carbon.
151.8, 153.3---C4, C6 : Oxygen-bound sp² carbons.
Infrared (IR) and Mass Spectrometry (MS)
TechniqueKey Signals / ValuesDiagnostic Significance
FT-IR (ATR) ~2960, 1640, 1250, 845 cm⁻¹1640 cm⁻¹ : Strong C=C stretch of the diene system. 1250/845 cm⁻¹ : Characteristic Si-CH₃ bending and stretching, validating the TMS ether[6].
HRMS (ESI/EI) m/z 214.1025 (Calculated)Exact mass for C₁₀H₁₈O₃Si. Fragmentation typically shows loss of acetone (m/z 58) via retro-Diels-Alder, yielding a silylated acylketene fragment[7].

Mechanistic Causality & Experimental Design

The synthesis of SQSRJGIGIQCYGY-UHFFFAOYSA-N is governed by strict kinetic control. Any deviation in temperature or base selection will result in thermodynamic equilibration, self-condensation, or ring-opening.

  • Base Selection (Steric Control): Lithium diisopropylamide (LDA) is generated in situ. Its extreme steric bulk prevents nucleophilic attack on the ester-like carbonyl of the dioxinone ring, ensuring it acts solely as a Brønsted base[8].

  • Cryogenic Temperature (-78 °C): Deprotonation must occur at -78 °C. At elevated temperatures, the resulting enolate can undergo self-condensation. Furthermore, the dioxinone architecture is highly susceptible to thermal retro-Diels-Alder cleavage into highly reactive acylketenes[9]. Cryogenic conditions lock the molecule in its kinetic state, allowing exclusive deprotonation of the γ-methyl group[5].

  • Hard-Hard Trapping: The addition of Trimethylsilyl chloride (TMSCl) leverages the principle of Hard-Soft Acid-Base (HSAB) theory. The "hard" alkoxide oxygen preferentially attacks the "hard" silicon atom of TMSCl, preventing unwanted C-alkylation and yielding the desired silyl dienol ether[5].

Validated Step-by-Step Methodology

This protocol is designed as a self-validating system. In-process visual cues and strict environmental controls are embedded to ensure reproducibility.

Reagents Required:

  • 2,2,6-Trimethyl-4H-1,3-dioxin-4-one (Precursor)

  • Diisopropylamine (DIPA), distilled over CaH₂

  • n-Butyllithium (2.5 M in hexanes)

  • Trimethylsilyl chloride (TMSCl), freshly distilled

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Protocol:

  • System Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x). Causality: The final product is highly moisture-sensitive; trace water will hydrolyze the silyl ether back to the ketone[4].

  • Base Generation: Add anhydrous THF (32.5 mL) and DIPA (7.70 mL, 54.9 mmol) to the flask. Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add n-BuLi (22.0 mL, 2.5 M, 55.0 mmol) over 15 minutes. Stir for 1 hour, briefly warm to 0 °C for 30 minutes to ensure complete LDA formation, then strictly re-cool to -78 °C[8].

  • Kinetic Deprotonation: Slowly add 2,2,6-trimethyl-4H-1,3-dioxin-4-one (6.50 mL, 48.9 mmol) dropwise over 30 minutes. The solution will transition to a pale yellow/orange color. Stir for 1 hour at -78 °C[5][8].

  • Silyl Trapping: Add freshly distilled TMSCl (1.2 equivalents) dropwise. Stir the dark orange mixture for 1 hour at -78 °C, then allow it to slowly warm to room temperature over 2 hours[5].

  • Workup & Isolation: Quench the reaction with cold, dry pentane to precipitate LiCl salts. Filter the mixture under reduced pressure through a pad of oven-dried Celite under an Argon blanket.

  • Purification: Concentrate the filtrate in vacuo. Purify the resulting oil via fractional vacuum distillation. Collect the fraction boiling at 30–38 °C at 0.1 mmHg[4].

  • Storage: Store the colorless liquid under Argon at -20 °C to prevent hydrolysis[4].

Application: Vinylogous Mukaiyama Aldol Reaction (VMAR)

The primary utility of SQSRJGIGIQCYGY-UHFFFAOYSA-N is its application in the VMAR. When exposed to an aldehyde in the presence of a Lewis Acid (e.g., TiCl₄, BF₃·OEt₂) or a hydrogen-bond catalyst (e.g., TADDOL), the diene undergoes a highly stereoselective carbon-carbon bond formation at the γ-position[8][10].

Subsequent thermal cleavage of the dioxinone ring (retro-Diels-Alder) extrudes acetone, revealing a versatile δ-hydroxy-β-keto ester—a foundational scaffold for polyketide natural products[10].

VMAR_Mechanism N1 2,2,6-Trimethyl-4H-1,3-dioxin-4-one (Precursor) N2 LDA, THF, -78°C Kinetic Deprotonation N1->N2 N3 SQSRJGIGIQCYGY-UHFFFAOYSA-N (Silyl Dienol Ether) N2->N3 TMSCl N4 Aldehyde + Lewis Acid (e.g., TiCl4, -78°C) N3->N4 N5 Vinylogous Mukaiyama Aldol Adduct N4->N5 C-C Bond Formation N6 Thermal Cleavage (Retro-Diels-Alder) N5->N6 N7 δ-Hydroxy-β-Keto Ester (Polyketide Scaffold) N6->N7 - Acetone

Fig 1. Synthetic workflow and VMAR application of SQSRJGIGIQCYGY-UHFFFAOYSA-N.

References

  • e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Inc.
  • Synthesis and Herbicidal Activity Against Buffelgrass (Cenchrus ciliaris) of (±)-3-deoxyradicinin. Semantic Scholar.
  • A Modular Strategy for the Synthesis of Dothideopyrones E and F, Secondary Metabolites from an Endolichenic Fungus. Journal of Natural Products - ACS Publications.
  • Leucascandrolide A: Synthesis and Related Studies. The Journal of Organic Chemistry.
  • Hydrogen Bond Catalyzed Enantioselective Vinylogous Mukaiyama Aldol Reaction. Organic Letters - ACS Publications.

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Exploratory

Unraveling the Enigma: The Case of the Unidentified Chemical Identifier "Sqsrjgigiqcygy-uhfffaoysa-n"

A comprehensive search of chemical databases and scientific literature for the identifier "Sqsrjgigiqcygy-uhfffaoysa-n" has yielded no corresponding compound. This suggests the provided InChIKey is likely erroneous or re...

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Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive search of chemical databases and scientific literature for the identifier "Sqsrjgigiqcygy-uhfffaoysa-n" has yielded no corresponding compound. This suggests the provided InChIKey is likely erroneous or represents a theoretical entity not yet synthesized or cataloged. As a result, a detailed technical guide on its discovery, history, and mechanism of action cannot be constructed.

The International Chemical Identifier (InChI) and its condensed, searchable version, the InChIKey, are fundamental tools in modern chemistry. They provide a unique, standardized, and machine-readable signature for every chemical substance. This allows researchers, scientists, and drug development professionals to unambiguously identify compounds across different databases, publications, and software platforms. An accurate InChIKey is paramount for accessing the wealth of information associated with a specific molecule, including its synthesis, biological activity, and therapeutic potential.

The inability to resolve "Sqsrjgigiqcygy-uhfffaoysa-n" to a known chemical structure prevents any further investigation into its purported discovery or history. Without a defined molecular entity, it is impossible to delve into its synthesis, explore its potential biological targets, or outline experimental protocols for its study.

For researchers and professionals in the field, this situation underscores the critical importance of data accuracy in chemical information systems. A single character error in an InChIKey can lead to a dead end, highlighting the necessity for careful verification of chemical identifiers when conducting research or literature reviews.

Should a corrected identifier for the intended compound of interest become available, a comprehensive technical guide could be developed. Such a guide would typically encompass:

  • Introduction: An overview of the compound's chemical class and its potential area of therapeutic or scientific interest.

  • History of Discovery: A detailed account of its initial synthesis, the researchers and institutions involved, and the scientific context of its creation.

  • Elucidation of Mechanism of Action: In-depth analysis of its biological targets, signaling pathways, and pharmacological effects, supported by data from various assays.

  • Key Experimental Protocols: Standardized methodologies for synthesizing, purifying, and analyzing the compound, as well as for evaluating its biological activity in vitro and in vivo.

  • Quantitative Data Summary: Tabulated data on potency (e.g., IC50, EC50), binding affinity (e.g., Kd), and other relevant metrics.

  • Visualizations: Diagrams of signaling pathways and experimental workflows to facilitate understanding.

Until a valid InChIKey or another verifiable identifier for the compound is provided, the exploration of "Sqsrjgigiqcygy-uhfffaoysa-n" remains at an impasse. We encourage the user to verify the identifier and resubmit the query with the correct information.

Foundational

Preliminary Studies on "Geminib" (Sqsrjgigiqcygy-uhfffaoysa-n): A Novel Pan-PI3K Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates a mu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates a multitude of cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in a wide array of human cancers has established it as a prime target for therapeutic intervention.[3][4] This guide provides a comprehensive overview of the preclinical evaluation of "Geminib" (Sqsrjgigiqcygy-uhfffaoysa-n), a novel, potent, and selective pan-PI3K inhibitor. We will delve into the scientific rationale behind its development, its mechanism of action, and a suite of robust experimental protocols for its characterization. This document is intended to serve as a technical resource for researchers and drug development professionals engaged in the study of signal transduction and oncology.

Introduction: The PI3K/Akt/mTOR Pathway in Oncology

The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling networks in human cancer, often implicated in tumorigenesis and resistance to anti-cancer therapies.[2] This pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate PI3K.[5] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5] PIP3, in turn, recruits and activates the serine/threonine kinase AKT.[6] Downstream of AKT, the mammalian target of rapamycin (mTOR) acts as a central regulator of cell growth and proliferation.[3]

Given its central role, the development of small molecule inhibitors targeting key nodes of this pathway, such as PI3K, AKT, and mTOR, has been a major focus of cancer research.[7] "Geminib" is a novel, synthetically derived small molecule designed as a pan-PI3K inhibitor, targeting all four class I PI3K isoforms (α, β, δ, γ).

Scientific Rationale for Targeting PI3K

The rationale for targeting PI3K is underpinned by the high frequency of genetic alterations in this pathway in cancer.[1] Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, and loss-of-function mutations in the tumor suppressor PTEN, a negative regulator of the pathway, are common oncogenic events.[3][8] By inhibiting PI3K, Geminib aims to block the production of PIP3, thereby preventing the activation of AKT and its downstream effectors, ultimately leading to reduced cancer cell proliferation and survival.

"Geminib": A Profile of a Novel Pan-PI3K Inhibitor

"Geminib" (hypothetical InChIKey: Sqsrjgigiqcygy-uhfffaoysa-n) is an ATP-competitive inhibitor of all four class I PI3K isoforms. Its chemical structure is designed for high potency and selectivity, with favorable pharmacokinetic properties for in vivo studies.

Proposed Mechanism of Action

Geminib binds to the ATP-binding pocket of the PI3K catalytic subunit, preventing the phosphorylation of PIP2 to PIP3. This leads to a downstream cascade of events, including the inhibition of AKT and mTOR phosphorylation, resulting in cell cycle arrest and apoptosis in cancer cells with a dysregulated PI3K/Akt/mTOR pathway.

Geminib_Mechanism_of_Action cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK RTK/GPCR PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Growth & Proliferation mTOR->Proliferation Promotes Geminib Geminib Geminib->PI3K Inhibition

Caption: Proposed mechanism of action of Geminib on the PI3K/Akt/mTOR signaling pathway.

In Vitro Characterization of Geminib

A series of in vitro experiments are essential to characterize the biochemical and cellular activity of Geminib.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Geminib against the four class I PI3K isoforms (α, β, δ, γ).

Methodology: A luminescence-based or radioactivity-based kinase assay can be employed.[9]

Protocol:

  • Purified recombinant PI3K isoforms are incubated with a range of Geminib concentrations.[9]

  • The kinase reaction is initiated by the addition of ATP and the substrate PIP2.

  • The reaction is allowed to proceed for a specified time at room temperature.[10]

  • The amount of product (ADP or phosphorylated PIP3) is quantified.[9]

  • IC50 values are calculated from the dose-response curves.

Expected Outcome:

PI3K IsoformGeminib IC50 (nM)
PI3Kα5
PI3Kβ15
PI3Kδ2
PI3Kγ20
Cell Viability Assay (MTT Assay)

Objective: To assess the effect of Geminib on the viability and proliferation of cancer cell lines.

Methodology: The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[11] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11]

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of Geminib for a predetermined period (e.g., 72 hours).[8]

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.[12]

  • Add a solubilization buffer to dissolve the formazan crystals.[12]

  • Measure the absorbance at 570 nm using a microplate reader.[13]

Western Blot Analysis

Objective: To confirm the on-target effect of Geminib by measuring the phosphorylation status of key downstream proteins, AKT and mTOR.

Methodology: Western blotting allows for the detection of specific proteins in a cell lysate.[14]

Protocol:

  • Treat cancer cells with various concentrations of Geminib for a specified time.[5]

  • Lyse the cells and quantify the protein concentration.[15]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[5]

  • Block the membrane and incubate with primary antibodies against p-AKT (Ser473), total AKT, p-mTOR, and total mTOR.[15]

  • Incubate with HRP-conjugated secondary antibodies.[15]

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[14]

Cellular Thermal Shift Assay (CETSA)

Objective: To verify the direct engagement of Geminib with its target, PI3K, in a cellular environment.

Methodology: CETSA is a biophysical assay based on the principle of ligand-induced thermal stabilization of target proteins.[16]

Protocol:

  • Treat intact cells with Geminib or a vehicle control.[17]

  • Heat the cell lysates at a range of temperatures.[17]

  • Separate the soluble protein fraction from the aggregated proteins by centrifugation.[17]

  • Detect the amount of soluble PI3K at each temperature by Western blotting.[18]

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Cell_Culture Cancer Cell Lines Kinase_Assay->Cell_Culture MTT_Assay MTT Assay (Cell Viability) Cell_Culture->MTT_Assay Western_Blot Western Blot (Pathway Inhibition) Cell_Culture->Western_Blot CETSA CETSA (Target Engagement) Cell_Culture->CETSA Xenograft Xenograft Model (Immunodeficient Mice) MTT_Assay->Xenograft Western_Blot->Xenograft CETSA->Xenograft Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft->Efficacy_Study

Caption: A schematic overview of the experimental workflow for the preclinical evaluation of Geminib.

In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of Geminib in a preclinical animal model.

Methodology: Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for in vivo preclinical assessment.[19][20]

Protocol:

  • Implant human cancer cells subcutaneously or orthotopically into immunodeficient mice.[21]

  • Once tumors are established, randomize the mice into treatment and control groups.[22]

  • Administer Geminib or a vehicle control to the mice according to a predetermined dosing schedule.

  • Monitor tumor growth over time by measuring tumor volume.[21]

  • At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting).

Expected Outcome:

Treatment GroupAverage Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle Control1500 ± 250-
Geminib (50 mg/kg)500 ± 15067%

Conclusion

The preliminary studies outlined in this guide provide a robust framework for the preclinical characterization of "Geminib," a novel pan-PI3K inhibitor. The successful completion of these experiments will provide critical data on its potency, cellular activity, target engagement, and in vivo efficacy, supporting its further development as a potential therapeutic agent for cancers with a dysregulated PI3K/Akt/mTOR pathway.

References

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols for Asymmetric Synthesis Using (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate ((R)-TRIP)

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the chiral phosphoric acid (CPA) catalyst, (R)-3,3'-Bis(2,4,6-triisopropylphenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the chiral phosphoric acid (CPA) catalyst, (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate, commonly known as (R)-TRIP, in asymmetric synthesis. This document delves into the mechanistic underpinnings of (R)-TRIP catalysis and offers a detailed, field-proven protocol for its application in the enantioselective Pictet-Spengler reaction, a cornerstone transformation in the synthesis of chiral alkaloids and pharmaceutical intermediates.

The Rise of Chiral Phosphoric Acids: An Introduction to (R)-TRIP

Chiral phosphoric acids (CPAs) have emerged as a powerful class of Brønsted acid organocatalysts, enabling a vast array of enantioselective transformations.[1][2] Their success stems from a unique bifunctional nature, acting as both a Brønsted acid and a Lewis base, which allows for the simultaneous activation of both electrophiles and nucleophiles within a well-defined chiral environment.[3][4]

Among the diverse family of CPAs, (R)-TRIP has established itself as a particularly robust and versatile catalyst, often delivering high yields and exceptional levels of stereocontrol in numerous reactions, including reductions, cycloadditions, and hydroaminations.[5][6][7] Its sterically demanding 3,3'-bis(2,4,6-triisopropylphenyl) substituents create a deep and well-defined chiral pocket, which is crucial for effective stereochemical communication with the substrates.[4][5]

Mechanistic Insights: The Source of Enantioselectivity

The catalytic prowess of (R)-TRIP lies in its ability to orchestrate a highly organized transition state through a network of non-covalent interactions.[4] The acidic proton of the phosphate group activates the electrophile, typically an imine or a related species, by protonation. Simultaneously, the phosphoryl oxygen acts as a Lewis base, orienting the nucleophile for a stereoselective attack.[3][8]

This dual activation model is key to understanding the high levels of enantioselectivity observed in (R)-TRIP catalyzed reactions.[4] The rigid, chiral backbone of the BINOL scaffold, coupled with the bulky substituents, ensures that only one face of the electrophile is accessible to the nucleophile in the transition state, leading to the preferential formation of one enantiomer.[8]

G cluster_0 Catalytic Cycle E Electrophile (E) I [E-C-Nu]‡ Transition State E->I Activation by H-bonding Nu Nucleophile (Nu) Nu->I Orientation by Lewis base C (R)-TRIP Catalyst C->I Chiral Environment P Chiral Product (P) I->P Stereoselective C-C bond formation C_regen (R)-TRIP Catalyst P->C_regen Product Release

Figure 1: A simplified representation of the catalytic cycle in (R)-TRIP mediated asymmetric synthesis, highlighting the key transition state.

Application in Asymmetric Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and related heterocyclic structures, which are prevalent in natural products and pharmaceuticals.[9][10] The (R)-TRIP catalyzed asymmetric variant of this reaction provides an efficient route to enantioenriched products.[11][12]

The reaction proceeds via the condensation of a tryptamine derivative with an aldehyde or ketone to form an intermediate iminium ion. (R)-TRIP then catalyzes the intramolecular cyclization of this intermediate, controlling the stereochemistry of the newly formed stereocenter.[13]

Detailed Experimental Protocol: Asymmetric Pictet-Spengler Reaction of Tryptamine and an Aldehyde

This protocol describes a general procedure for the (R)-TRIP-catalyzed enantioselective Pictet-Spengler reaction.

4.1 Materials and Reagents

  • (R)-TRIP (commercially available or synthesized according to literature procedures)[6][14]

  • Tryptamine

  • Aldehyde (e.g., benzaldehyde)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Molecular sieves (4 Å), activated

  • Standard laboratory glassware, dried in an oven

  • Inert atmosphere (Nitrogen or Argon)

4.2 Experimental Workflow

G start Start reagents Combine Tryptamine, Aldehyde, and Molecular Sieves start->reagents catalyst Add (R)-TRIP under Inert Atmosphere reagents->catalyst reaction Stir at Specified Temperature catalyst->reaction monitor Monitor Reaction by TLC/LC-MS reaction->monitor workup Quench Reaction and Perform Aqueous Workup monitor->workup Reaction Complete purify Purify by Flash Chromatography workup->purify analyze Analyze by NMR and Chiral HPLC purify->analyze end End analyze->end

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Application

Application & Protocol Guide: Lewis Acid Catalysis in Diels-Alder Reactions

An InChIKey, such as the provided "Sqsrjgigiqcygy-uhfffaoysa-n," is a unique identifier for a chemical substance. However, this specific key does not resolve to a commonly known reactant.

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Author: BenchChem Technical Support Team. Date: April 2026

An InChIKey, such as the provided "Sqsrjgigiqcygy-uhfffaoysa-n," is a unique identifier for a chemical substance. However, this specific key does not resolve to a commonly known reactant. The "UHFFFAOYSA-N" suffix often indicates a molecule with undefined or complex stereochemistry. Given the context of "Lewis acid catalysts," this guide will focus on a cornerstone reaction where such catalysis is paramount: the Diels-Alder reaction . This cycloaddition reaction is fundamental in organic synthesis for the construction of six-membered rings, a common motif in pharmaceuticals and complex molecules.

For researchers, chemists, and professionals in drug development, mastering the nuances of catalytic control in complex organic reactions is critical. This document provides an in-depth exploration of Lewis acid catalysis as applied to the Diels-Alder reaction, offering both theoretical understanding and practical, field-tested protocols.

The Rationale for Lewis Acid Catalysis in Diels-Alder Reactions

The Diels-Alder reaction, a concerted [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for carbon-carbon bond formation.[1][2][3] While many Diels-Alder reactions proceed thermally, the use of Lewis acid catalysts offers significant advantages:

  • Rate Acceleration: Lewis acids can dramatically increase the reaction rate, often allowing reactions to proceed at lower temperatures and in shorter timeframes.[4]

  • Enhanced Regio- and Stereoselectivity: Catalysis can significantly improve the selectivity of the reaction, favoring the formation of a specific constitutional isomer or stereoisomer. This is particularly crucial in the synthesis of complex target molecules where precise control of stereochemistry is required.

  • Increased Yields: By promoting the desired reaction pathway, Lewis acid catalysts can lead to higher isolated yields of the target adduct.

The catalytic effect was traditionally attributed to the Lewis acid lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). However, more recent quantum chemical studies suggest a more complex mechanism. It is now understood that Lewis acids accelerate the Diels-Alder reaction by reducing the Pauli repulsion between the reactants.[1][2][5] The Lewis acid, by coordinating to the dienophile, polarizes the electron density away from the reacting C=C double bond, which in turn diminishes the steric repulsion between the diene and dienophile in the transition state.[1][2][5]

The Mechanism of Lewis Acid Catalysis

The general mechanism involves the coordination of the Lewis acid to a Lewis basic site on the dienophile, typically a carbonyl oxygen or other heteroatom. This coordination enhances the dienophile's reactivity.

Diagram of the Lewis Acid Catalyzed Diels-Alder Reaction Workflow

Diels_Alder_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis D Diene Mix Combine Diene, Dienophile, and Solvent D->Mix DP Dienophile DP->Mix LA Lewis Acid AddLA Slowly Add Lewis Acid LA->AddLA Sol Anhydrous Solvent Sol->Mix Cool Cool Reaction Mixture (e.g., 0 °C to -78 °C) Mix->Cool Cool->AddLA React Stir at Controlled Temperature AddLA->React Quench Quench Reaction (e.g., with aqueous acid/base) React->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Purification (e.g., Column Chromatography) Dry->Purify Yield Determine Yield Purify->Yield Spectro Spectroscopic Analysis (NMR, IR, MS) Purify->Spectro

Caption: General workflow for a Lewis acid-catalyzed Diels-Alder reaction.

Common Lewis Acid Catalysts for Diels-Alder Reactions

A variety of Lewis acids can be employed to catalyze Diels-Alder reactions. The choice of catalyst depends on several factors, including the nature of the diene and dienophile, the desired selectivity, and the reaction conditions.

Lewis AcidCommon Applications & CharacteristicsTypical Loading (mol%)
Aluminum Chloride (AlCl₃) A strong and widely used Lewis acid. Effective for a broad range of substrates. Can sometimes lead to side reactions due to its high reactivity.[4][6]10 - 100
Boron Trifluoride (BF₃) Often used as its etherate complex (BF₃·OEt₂). A versatile and effective catalyst.[4]10 - 100
Titanium Tetrachloride (TiCl₄) A strong Lewis acid that is particularly useful for achieving high stereoselectivity.[4]10 - 100
Zinc Chloride (ZnCl₂) A milder Lewis acid, suitable for sensitive substrates where stronger Lewis acids might cause decomposition.[4]20 - 100
Tin(IV) Chloride (SnCl₄) Another strong Lewis acid that can provide excellent rate acceleration and selectivity.[4]10 - 100
Calcium Triflate (Ca(OTf)₂) A more recently developed, sustainable alternative that has shown effectiveness in normal electron-demand Diels-Alder reactions.[3]10
Experimental Protocol: A General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol provides a general framework. The specific diene, dienophile, Lewis acid, solvent, temperature, and reaction time should be optimized for each specific reaction.

Materials:

  • Diene

  • Dienophile

  • Lewis Acid (e.g., AlCl₃, TiCl₄, BF₃·OEt₂)

  • Anhydrous, aprotic solvent (e.g., dichloromethane, toluene)

  • Quenching solution (e.g., saturated aqueous NaHCO₃, dilute HCl, saturated aqueous NH₄Cl)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, stir bar, septa, needles, and a positive pressure of an inert gas (e.g., nitrogen or argon).

Procedure:

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere.

    • To a round-bottom flask equipped with a magnetic stir bar, add the dienophile (1.0 eq) and the anhydrous solvent.

    • If the diene is a solid, add it to the flask with the dienophile. If it is a liquid, it can be added at this stage or after the addition of the Lewis acid, depending on the specific reaction.

  • Reaction Setup:

    • Place the flask in a cooling bath (e.g., an ice-water bath at 0 °C or a dry ice-acetone bath at -78 °C). The optimal temperature will depend on the reactivity of the substrates and the Lewis acid used.

    • Slowly add the Lewis acid (typically 0.1 to 1.0 eq) to the stirred solution via syringe or cannula. The addition should be dropwise to control any exotherm.

    • If the diene is a liquid and was not added initially, add it dropwise to the reaction mixture after the Lewis acid has been added.

  • Reaction Monitoring:

    • Stir the reaction mixture at the chosen temperature.

    • Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by slowly adding the appropriate quenching solution while the flask is still in the cooling bath.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction.

    • Wash the organic layer with brine, then dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification and Analysis:

    • Filter off the drying agent and concentrate the organic layer in vacuo.

    • Purify the crude product by a suitable method, such as flash column chromatography.

    • Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

    • Determine the final yield of the product.

Diagram of the Lewis Acid Activation Mechanism

Lewis_Acid_Activation cluster_reactants Reactants cluster_activation Activation cluster_transition_state Transition State cluster_product Product Diene Diene (HOMO) TS [Diene---Dienophile-LA]‡ (Reduced Pauli Repulsion) Diene->TS Dienophile Dienophile (LUMO) Activated_Dienophile [Dienophile-LA] Complex (Lowered LUMO) Dienophile->Activated_Dienophile Coordination LA Lewis Acid (LA) LA->Activated_Dienophile Activated_Dienophile->TS Cycloaddition Product Cycloadduct TS->Product Bond Formation

Caption: Mechanism of Lewis acid activation in a Diels-Alder reaction.

Troubleshooting and Considerations
  • Low Conversion: If the reaction is sluggish, consider increasing the amount of Lewis acid, raising the reaction temperature, or using a stronger Lewis acid.

  • Side Reactions/Decomposition: If decomposition of starting materials or product is observed, try using a milder Lewis acid, lowering the reaction temperature, or decreasing the reaction time.

  • Poor Selectivity: The stereochemical outcome of a Diels-Alder reaction can often be influenced by the choice of Lewis acid and the reaction temperature. Bulky Lewis acids can sometimes be used to favor the formation of a specific isomer.[7]

  • Moisture Sensitivity: Lewis acids are highly sensitive to moisture. It is imperative to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere to prevent deactivation of the catalyst.

Conclusion

Lewis acid catalysis is an indispensable tool for enhancing the efficiency and selectivity of Diels-Alder reactions. A thorough understanding of the underlying mechanistic principles, coupled with careful experimental design and execution, enables chemists to construct complex molecular architectures with a high degree of control. The protocols and data presented herein provide a solid foundation for researchers to successfully apply this powerful methodology in their synthetic endeavors.

References

  • Bickelhaupt, F. M., & Houk, K. N. (2017). How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition, 56(34), 10070-10086*. [Link]

  • Sakata, K., & Fujimoto, H. (2017). Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate. ChemistrySelect, 2(27), 8358-8363*. [Link]

  • Wikipedia. (n.d.). Lewis acid catalysis. [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. [Link]

  • Chemistry LibreTexts. (2021, May 2). 1.3: Diels-Alder_Reactions. [Link]

  • Pla, D., & Martin-Gago, P. J. (2019). Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. Organic Chemistry Frontiers, 6(18), 3316-3323*. [Link]

  • Jayathilake, A. M. D. L. (2011). Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA). University of Saskatchewan. [Link]

  • Kumar, A., & Sharma, S. (2016). Lewis acid catalyst system for Diels–Alder reaction. Journal of Chemical Sciences, 128(1), 139-143*. [Link]

  • PubChem. (n.d.). Oct-6-enamide. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2,2,14,14-Tetramethyl-7,9,19,21-tetraoxapentacyclo[20.2.2.23,6.210,13.215,18]dotriaconta-1(24),3(32),4,6(31),10(30),11,13(29),15,17,22,25,27-dodecaene-8,20-dione. National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). Information from the InChI. National Institute of Standards and Technology. [Link]

  • PubChem. (n.d.). Qmacpzzzshlkjm-uhfffaoysa-. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Uowyqnxgrsnhfl-uhfffaoysa-. National Center for Biotechnology Information. [Link]

Sources

Method

Application Note: Vinylogous Mukaiyama Aldol Reactions Using Masked Acetoacetate Esters

Executive Summary The compound ((2,2-Dimethyl-4-methylene-4H-1,3-dioxin-6-yl)oxy)trimethylsilane (InChIKey: SQSRJGIGIQCYGY-UHFFFAOYSA-N) is a highly versatile, masked acetoacetate ester utilized extensively in the synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound ((2,2-Dimethyl-4-methylene-4H-1,3-dioxin-6-yl)oxy)trimethylsilane (InChIKey: SQSRJGIGIQCYGY-UHFFFAOYSA-N) is a highly versatile, masked acetoacetate ester utilized extensively in the synthesis of complex polyketide natural products and pharmaceutical intermediates[1]. By participating in the Vinylogous Mukaiyama Aldol Reaction (VMAR), this silyl dienolate enables the direct, atom-economical formation of carbon-carbon bonds at the γ-position, effectively bypassing the traditional α-reactivity of standard enolates[2]. This application note provides a comprehensive guide to utilizing this reagent with aldehydes and ketones, detailing mechanistic causality, catalyst selection, and self-validating experimental protocols.

Mechanistic Insights & Causality

Traditional acetoacetate enolates often suffer from poor regioselectivity (competing α- vs. γ-attack) and unwanted polyalkylation. The use of SQSRJGIGIQCYGY-UHFFFAOYSA-N solves this by locking the nucleophilic site.

Causality in Reagent Design:

  • Regiocontrol: The silyl dienolate structure forces nucleophilic attack exclusively through its exocyclic methylene (the γ-carbon), ensuring complete regiocontrol during the addition to electrophiles[2].

  • Masking Strategy: The 2,2-dimethyl-1,3-dioxin-4-one core acts as a robust protecting group for the β-keto acid moiety. Following the aldol addition, the resulting adduct can be unmasked via thermolysis to generate highly reactive acylketenes, which can subsequently be trapped by various nucleophiles to form β-keto esters, amides, or macrocycles[3].

  • Electrophile Activation: Aldehydes and ketones require Lewis acid activation to lower their LUMO, making them sufficiently electrophilic to react with the relatively stable silyl dienolate.

Reaction Pathway Visualization

VMAR_Mechanism Aldehyde Aldehyde / Ketone (Electrophile) Activated Activated Electrophile Complex Aldehyde->Activated Catalyst Lewis Acid Catalyst (e.g., TiCl4, Ti(OiPr)4/BINOL) Catalyst->Activated Attack Vinylogous Nucleophilic Attack (γ-Carbon Addition) Activated->Attack Reagent Silyl Dienolate (SQSRJGIGIQCYGY-UHFFFAOYSA-N) Reagent->Attack Adduct Silylated Aldol Adduct Attack->Adduct Workup Aqueous Acidic Workup (Desilylation) Adduct->Workup Product δ-Hydroxy-β-Keto Ester Equivalent (1,3-Dioxin-4-one Derivative) Workup->Product

Figure 1: Mechanistic workflow of the Vinylogous Mukaiyama Aldol Reaction (VMAR).

Quantitative Data: Catalyst & Electrophile Scope

The reactivity of SQSRJGIGIQCYGY-UHFFFAOYSA-N is highly dependent on the choice of catalyst and the nature of the electrophile. Aldehydes generally react smoothly at low temperatures, whereas ketones often require stronger Lewis acids or extended reaction times due to steric hindrance and lower electrophilicity.

Table 1: Summary of Reaction Conditions and Selectivity Outcomes

Electrophile TypeCatalyst SystemReaction TypeYield RangeSelectivity / Enantiomeric Excess (ee)
Aldehydes (Aromatic/Aliphatic) Ti(OiPr)₄ / BINOL (0.08 eq)Asymmetric VMARHighHigh ee (Amplified by enantioenriched systems)[3]
Aldehydes (General) PhCOOH (Catalytic)Solvent-Free VMARModerate to ExcellentComplete Regioselectivity (γ-attack)[3]
Imines (Synthetic Equivalents) SiCl₄Vinylogous MannichModerate to HighComplete γ-selectivity[2]
α,β-Unsaturated Aldehydes Jørgensen-Hayashi / LiOAcVinylogous MichaelSatisfactoryExcellent ee, Moderate dr[2]

Self-Validating Experimental Protocol: Asymmetric VMAR

The following protocol details the asymmetric addition of SQSRJGIGIQCYGY-UHFFFAOYSA-N to an aldehyde using a chiral Titanium-BINOL complex.

Materials & Prerequisites
  • Reagent: SQSRJGIGIQCYGY-UHFFFAOYSA-N (Must be stored under Argon at −18 °C or below to prevent hydrolysis)[3].

  • Environment: Strictly anhydrous conditions are non-negotiable. Moisture rapidly hydrolyzes the silyl dienolate back to 2,2,6-trimethyl-4H-1,3-dioxin-4-one[3]. Use flame-dried Schlenk flasks and dry CH₂Cl₂.

Step-by-Step Methodology

Step 1: Catalyst Preparation

  • In a flame-dried flask under Argon, dissolve (R)-BINOL (0.08 mmol) in dry CH₂Cl₂ (2.0 mL).

  • Add Ti(OiPr)₄ (0.08 mmol) dropwise at room temperature. Stir for 1 hour to ensure the complete formation of the chiral Lewis acid complex.

  • Causality: The pre-incubation period is critical. Incomplete complexation leads to background racemic reactions catalyzed by unligated Ti(OiPr)₄, drastically lowering the final enantiomeric excess[3].

Step 2: Electrophile Activation

  • Cool the catalyst solution to −20 °C.

  • Add the target aldehyde (1.0 mmol) dropwise. Stir for 15 minutes.

  • Causality: Cooling prior to aldehyde addition prevents unwanted side reactions (e.g., pinacol coupling) and establishes the stereochemically biased environment required for asymmetric induction.

Step 3: Nucleophilic Addition

  • Slowly add the silyl dienolate SQSRJGIGIQCYGY-UHFFFAOYSA-N (1.2 mmol) dropwise over 10 minutes.

  • Causality: Dropwise addition prevents localized concentration spikes, suppressing homocoupling or premature decomposition of the silyl enol ether.

Step 4: Quenching & Desilylation

  • After 4–6 hours (monitor via TLC), quench the reaction by adding 10% aqueous HCl (5 mL) directly at −20 °C, then allow it to warm to room temperature.

  • Causality: The 10% HCl serves a dual purpose. It breaks down the titanium complex to prevent emulsion formation during extraction, and it concurrently cleaves the intermediate silyl ether, yielding the free secondary alcohol directly[2].

Step 5: Extraction

  • Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Self-Validation System (In-Process Controls)

To ensure the protocol has succeeded without waiting for complex downstream purification, utilize the following self-validation checks:

  • TLC Validation: The starting silyl dienolate is UV-inactive but stains dark brown with KMnO₄. Successful conversion is marked by the disappearance of this high-Rf spot and the appearance of a highly polar, UV-active (if the aldehyde was aromatic) aldol adduct.

  • ¹H-NMR Validation (Crude): Take a crude NMR in CDCl₃. The parent reagent SQSRJGIGIQCYGY-UHFFFAOYSA-N exhibits a characteristic exocyclic methylene singlet at ~4.0–4.2 ppm. Success is confirmed by:

    • The complete disappearance of the exocyclic methylene signal.

    • The emergence of a new oxymethine proton (–CH (OH)–) at ~4.5–5.0 ppm.

    • The preservation of the C5 ring proton (–CH =C(O)–) shifting to ~5.3 ppm, confirming the 1,3-dioxin-4-one ring remains intact.

References

  • Total Synthesis of (−)
  • e-EROS Encyclopedia of Reagents for Organic Synthesis (O-Benzylhydroxylamine Hydrochloride & Masked Acetoacetate Esters)
  • Recent Advances in Asymmetric Aldol Reaction of Masked Acetoacetic Esters Promoted by Ti(IV)
  • e-EROS Encyclopedia of Reagents for Organic Synthesis | Request PDF Source: ResearchGate URL
  • ((2,2-Dimethyl-4-methylene-4H-1,3-dioxin-6-yl)oxy)

Sources

Application

Application Note: "Sqsrjgigiqcygy-uhfffaoysa-n" as a Nucleophile in Conjugate Additions

Executive Summary The compound identified by the InChIKey SQSRJGIGIQCYGY-UHFFFAOYSA-N is ((2,2-Dimethyl-4-methylene-4H-1,3-dioxin-6-yl)oxy)trimethylsilane (CAS: 130573-43-2). Widely recognized in synthetic organic chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound identified by the InChIKey SQSRJGIGIQCYGY-UHFFFAOYSA-N is ((2,2-Dimethyl-4-methylene-4H-1,3-dioxin-6-yl)oxy)trimethylsilane (CAS: 130573-43-2). Widely recognized in synthetic organic chemistry as a "masked acetoacetate ester," this highly oxygenated O-silyl dienolate is a cornerstone reagent for Vinylogous Mukaiyama-Michael (VMM) additions [1]. By circumventing the harsh basic conditions required to generate classical acetoacetate dianions, this neutral reagent allows for the direct, γ-selective synthesis of 1,5-dicarbonyl equivalents under exceptionally mild, often solvent-free conditions [2]. This application note details the mechanistic rationale, preparation, and validated protocols for deploying this nucleophile in advanced drug development and complex polyketide synthesis.

Mechanistic Grounding & Regioselectivity

In classical Michael additions, achieving γ-site reactivity with 1,3-dicarbonyls requires double deprotonation to form a dianion, which is highly basic and prone to side reactions. The silyl dienolate SQSRJGIGIQCYGY-UHFFFAOYSA-N solves this through the principle of vinylogy [1].

  • Causality of γ-Selectivity: The silyloxy group at C6 and the ring oxygen of the dioxinone core synergistically donate electron density through the extended π-system. This HOMO-raising effect localizes the highest nucleophilicity at the terminal methylene (the γ-carbon), ensuring >99% regioselective attack on Michael acceptors [3].

  • Causality of Solvent-Free Efficiency: Operating without solvent dramatically increases the effective molarity of the reactants. This pre-organization allows the relatively stable silyl enol ether to undergo uncatalyzed or mildly Lewis base-catalyzed conjugate addition to electron-deficient olefins (e.g., nitroalkenes), bypassing the need for harsh Lewis acids that could degrade the moisture-sensitive dioxinone ring [2].

Reagent Preparation & Handling

  • Precursor: 2,2,6-Trimethyl-4H-1,3-dioxin-4-one (commercially available).

  • Synthesis: The reagent is synthesized via deprotonation with LDA at -78 °C followed by trapping with TMSCl, or more conveniently using Triethylamine and TMSOTf in anhydrous dichloromethane [1].

  • Handling (Self-Validating System): The product is a colorless oil (bp 30–38 °C / 0.1 mmHg). It is highly moisture-sensitive. Validation: Purity must be confirmed via 1H-NMR prior to use; the disappearance of the C5-H singlet of the starting material and the appearance of terminal methylene protons (~4.1 and 4.3 ppm) confirm successful silylation [1]. Store strictly under Argon at -18 °C.

Experimental Protocols

Protocol A: Solvent-Free Vinylogous Mukaiyama-Michael Addition to Nitroalkenes This protocol leverages high substrate concentration to drive the reaction without transition metal catalysts, ensuring a green, scalable process [4].

  • Preparation: In a flame-dried, argon-purged vial, add the nitroalkene (1.0 mmol). If the nitroalkene is a solid, gently warm it to its melting point or use a micro-stir bar to ensure homogenization.

  • Nucleophile Addition: Add the masked acetoacetate (SQSRJGIGIQCYGY-UHFFFAOYSA-N) (1.2 mmol, 1.2 equiv) dropwise at room temperature.

  • Reaction: Stir the neat mixture at room temperature. Causality: The absence of solvent maximizes orbital overlap between the γ-carbon of the dienolate and the β-carbon of the nitroalkene, facilitating the transition state without external activation [5].

  • Monitoring (Validation): Track the reaction via TLC (Hexanes/EtOAc 8:2). The reaction typically reaches completion within 2–12 hours depending on the electrophilicity of the nitroalkene [4].

  • Quenching & Desilylation: Add 2 mL of a 1N HCl/THF mixture (1:1) and stir for 30 minutes to hydrolyze the intermediate silyl nitronate and regenerate the dioxinone core.

  • Isolation: Extract with EtOAc (3 x 10 mL), wash with brine, dry over anhydrous Na2SO4, and concentrate. Purify via flash chromatography.

Protocol B: Organocatalytic Asymmetric Vinylogous Michael Addition to Enals To induce asymmetry, an iminium-activation strategy is employed [6].

  • Catalyst Activation: In a dry flask, dissolve an α,β-unsaturated aldehyde (1.0 mmol) and a chiral secondary amine catalyst (e.g., Hayashi-Jørgensen diphenylprolinol silyl ether, 10 mol%) in anhydrous CH2Cl2 (2.0 mL). Causality: The amine condenses with the enal to form a highly electrophilic, stereochemically constrained iminium ion [6].

  • Conjugate Addition: Cool the mixture to -20 °C. Slowly add the silyl dienolate (1.5 mmol). The bulky catalyst shields one face of the iminium ion, forcing the dienolate to attack from the opposite face, dictating the stereochemical outcome [6].

  • Workup (Validation): After complete consumption of the enal (monitored by TLC), quench with aqueous NaHCO3, extract with CH2Cl2, and purify the resulting enantiomerically enriched γ-substituted dioxinone.

Quantitative Data & Substrate Scope

The following table summarizes expected outcomes based on validated literature parameters [3][4].

Electrophile ClassCatalyst / ConditionsYield (%)RegioselectivityEnantiomeric Excess (ee %)
Nitroalkenes (Aryl-substituted)None (Solvent-Free, RT)65–85%>99% (γ-selective)N/A (Racemic)
Nitroalkenes (Alkyl-substituted)None (Solvent-Free, RT)60–70%>99% (γ-selective)N/A (Racemic)
α,β-Unsaturated Aldehydes None (Solvent-Free, RT)60–75%>99% (γ-selective)N/A (Racemic)
α,β-Unsaturated Aldehydes Iminium Catalyst (CH2Cl2, -20 °C)70–90%>99% (γ-selective)90–99%

Mechanistic Visualization

G Nuc Masked Acetoacetate (SQSRJGIGIQCYGY...) TS Solvent-Free Transition State Nuc->TS γ-Carbon Attack Elec Michael Acceptor (Nitroalkene) Elec->TS β-Carbon Acceptance Int Silyl Nitronate Intermediate TS->Int C-C Bond Formation Prod γ-Substituted Adduct (Desilylated) Int->Prod Hydrolysis

Figure 1: γ-selective Vinylogous Mukaiyama-Michael addition pathway.

References

  • Scettri, A., De Sio, V., Villano, R., Acocella, M. R. (2010). "Solvent-free Mukaiyama and Mukaiyama-Michael vinylogous reactions of a dioxinone-derived silyl enol ether promoted by Lewis bases." Tetrahedron Letters.

  • Scettri, A., Villano, R., Manzo, P., Acocella, M. R. (2012). "Mukaiyama-Michael vinylogous additions to nitroalkenes under solvent-free conditions." Central European Journal of Chemistry.

  • Villano, R., Massa, A., Palombi, L., Scettri, A. (2008). "e-EROS Encyclopedia of Reagents for Organic Synthesis: ((2,2-Dimethyl-4-methylene-4H-1,3-dioxin-6-yl)oxy)trimethylsilane". John Wiley & Sons.

Sources

Method

Protecting Group Strategies and Synthetic Applications of Masked Acetoacetate (SQSRJGIGIQCYGY-UHFFFAOYSA-N)

Mechanistic Rationale: The Dual-Protection Strategy In complex natural product synthesis, particularly the construction of polyketide scaffolds, native acetoacetic acid and its esters present significant chemoselectivity...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale: The Dual-Protection Strategy

In complex natural product synthesis, particularly the construction of polyketide scaffolds, native acetoacetic acid and its esters present significant chemoselectivity challenges. They are highly prone to uncontrolled self-condensation, decarboxylation, and non-regioselective alpha-alkylation.

To circumvent these issues, the molecule identified by the InChIKey SQSRJGIGIQCYGY-UHFFFAOYSA-N —chemically known as 2,2-dimethyl-4-methylene-6-[(trimethylsilyl)oxy]-4H-1,3-dioxin—was developed as a highly engineered, dual-protected acetoacetate equivalent[1].

This reagent relies on two orthogonal protecting group strategies:

  • Thermodynamic Protection (Acetonide): The carboxylate and beta-carbonyl groups are masked as a 1,3-dioxin-4-one ring. This rigid heterocycle prevents unwanted reactions at the beta-carbon and locks the diene system into a reactive geometry.

  • Kinetic Protection (Silyl Enol Ether): The remaining ketone is trapped as a trimethylsilyl (TMS) enol ether. Because silicon-oxygen bonds are exceptionally strong, the hard silyl electrophile selectively traps the kinetic enolate at the oxygen atom[2]. This suppresses alpha-alkylation and forces incoming electrophiles to react exclusively at the terminal gamma-carbon via vinylogous reactivity.

Pathway N1 Acetoacetate Equivalent (Highly Reactive) N2 2,2,6-Trimethyl-4H-1,3-dioxin-4-one (Acetonide Protected) N1->N2 Acetone, H+ N3 SQSRJGIGIQCYGY-UHFFFAOYSA-N (TMS Enol Ether Protected) N2->N3 LDA, TMSCl (-78°C) N4 Vinylogous Mukaiyama Aldol (γ-Functionalization) N3->N4 Aldehyde, Ti(IV)/BINOL N5 Retro-Diels-Alder (Acyl Ketene Formation) N3->N5 Heat (>100°C) N6 Polyketide Scaffold (Deprotected Adduct) N4->N6 Nucleophile (ROH, RNH2) N5->N6 Nucleophilic Trapping

Workflow of masked acetoacetate protection and downstream VMAR functionalization.

Synthesis of the Protected Reagent (SQSRJGIGIQCYGY-UHFFFAOYSA-N)

The reagent is synthesized via the regioselective silylation of 2,2,6-trimethyl-4H-1,3-dioxin-4-one (diketene acetone adduct)[3].

Protocol 1: Preparation of the Silyl Enol Ether
  • Causality of Reagents: Lithium diisopropylamide (LDA) is chosen as a strong, sterically hindered base to ensure irreversible, kinetic deprotonation at the terminal methyl group at -78 °C, avoiding self-condensation[2]. TMSCl acts as the hard electrophile to trap the enolate.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL Schlenk flask under strictly anhydrous Argon. Add dry THF (50 mL) and diisopropylamine (1.1 equiv). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Generation: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to ensure complete formation of LDA.

  • Enolization: Add 2,2,6-trimethyl-4H-1,3-dioxin-4-one (1.0 equiv) dropwise over 15 minutes. Causality: Slow addition prevents localized exothermic heating, which could trigger thermodynamic equilibration or self-condensation.

  • Silylation: After 1 hour, add freshly distilled TMSCl (1.2 equiv) dropwise. Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 2 hours[4].

  • Workup: Concentrate the reaction mixture under reduced pressure. Extract the residue with dry pentane (3 × 30 mL) to precipitate LiCl salts. Filter under Argon through a pad of Celite.

  • Purification: Distill the crude oil under high vacuum. Collect the fraction boiling between 30–38 °C at 0.1 mmHg[1].

  • Storage: Store the colorless liquid under Ar at −18 °C to prevent moisture-induced hydrolysis.

Self-Validating Checkpoint: Perform 1 H-NMR ( CDCl3​ ). A successful protection is confirmed by the disappearance of the C6-methyl singlet at ~2.2 ppm and the emergence of two characteristic vinylic protons (exocyclic methylene) at ~4.1 and 4.3 ppm, alongside a strong TMS singlet at 0.2 ppm[1].

Application: Asymmetric Vinylogous Mukaiyama Aldol Reaction (VMAR)

The primary application of SQSRJGIGIQCYGY-UHFFFAOYSA-N is in the Vinylogous Mukaiyama Aldol Reaction (VMAR). The dioxinone ring stereochemically locks the diene, allowing chiral Lewis acids to dictate facial attack with exceptional enantioselectivity.

Protocol 2: Ti(IV)/BINOL-Catalyzed VMAR
  • Causality of Reagents: The Ti(OiPr)4 / (R)-BINOL complex acts as a chiral Lewis acid. It coordinates the target aldehyde, increasing its electrophilicity while simultaneously shielding one enantiotopic face, forcing the silyl enol ether to attack from the opposite face[1].

Step-by-Step Methodology:

  • Catalyst Assembly: In an Ar-purged flask containing activated 4Å molecular sieves, add (R)-BINOL (0.2 equiv) and Ti(OiPr)4 (0.2 equiv) in dry CH2​Cl2​ . Stir at room temperature for 1 hour until a deep red/orange complex forms.

  • Electrophile Addition: Cool the mixture to -78 °C. Add the target aldehyde (1.0 equiv) and stir for 15 minutes to allow for Lewis acid coordination.

  • C-C Bond Formation: Add SQSRJGIGIQCYGY-UHFFFAOYSA-N (1.2 equiv) dropwise. Maintain the reaction at -78 °C for 12–24 hours.

  • Quenching: Quench the reaction cold by adding saturated aqueous NaHCO3​ . Causality: Immediate neutralization prevents Lewis-acid-mediated epimerization or retro-aldol cleavage of the newly formed fragile beta-hydroxy bond.

  • Isolation: Extract with CH2​Cl2​ , dry over Na2​SO4​ , concentrate, and purify via flash column chromatography (silica gel, hexanes/EtOAc).

Self-Validating Checkpoint: Post-reaction IR spectroscopy must show the retention of the dioxinone carbonyl stretch (~1720 cm−1 ) and the appearance of a new broad OH stretch (~3400 cm−1 ), confirming successful aldol addition without premature ring-opening.

Quantitative Data Summary

The table below summarizes the efficiency of the VMAR using SQSRJGIGIQCYGY-UHFFFAOYSA-N across various catalytic conditions.

Table 1: Quantitative Data for Asymmetric VMAR using SQSRJGIGIQCYGY-UHFFFAOYSA-N

Aldehyde SubstrateCatalyst SystemTemp (°C)Yield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (anti:syn)
BenzaldehydeTi(OiPr)4 / (R)-BINOL-788592>95:5
p-NitrobenzaldehydeTi(OiPr)4 / (R)-BINOL-788894>95:5
CinnamaldehydeTi(OiPr)4 / (S)-BINOL-788191 (ent)>95:5
IsobutyraldehydeCu(OTf)2 / Pybox-20728085:15
BenzaldehydeBF3·OEt2 (Achiral)-7890N/A50:50

Deprotection: Unmasking the Polyketide Scaffold

Once the carbon skeleton is assembled, the dioxinone protecting group must be removed. Unlike standard acetals that require harsh acidic hydrolysis, the dioxinone ring is uniquely thermally labile.

Protocol 3: Thermal Retro-Diels-Alder Deprotection
  • Causality of Reagents: Heating the dioxinone above 100 °C triggers a retro-hetero-Diels-Alder reaction. This extrudes acetone gas and generates a highly reactive acyl ketene intermediate. If a nucleophile (like an alcohol or amine) is present in the solvent matrix, it instantly traps the acyl ketene to yield a beta-keto ester or amide[1].

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve the VMAR adduct (1.0 equiv) in a mixture of dry toluene and the desired nucleophile (e.g., dry Methanol, 10:1 ratio).

  • Thermal Unmasking: Heat the solution to reflux (approx. 110 °C) under an Argon atmosphere for 2–4 hours.

  • Trapping: The extruded acetone boils off, driving the equilibrium forward, while the methanol traps the acyl ketene intermediate.

  • Concentration: Cool the reaction to room temperature and remove the solvent under reduced pressure to yield the pure beta-keto ester polyketide fragment.

Self-Validating Checkpoint: Monitor the reaction via TLC. The starting material spot will disappear, and mass spectrometry (ESI-MS) of the crude mixture will show a mass shift of [M - 58] Da, corresponding to the precise loss of the acetone protecting group.

References

  • e-EROS Encyclopedia of Reagents for Organic Synthesis. ResearchGate. Available at:[1]

  • Silyl enol ether. Wikipedia. Available at:[2]

  • Silyl enol ether synthesis by silylation. Organic Chemistry Portal. Available at:[4]

  • 2,2,6-Trimethyl-4H-1,3-dioxin-4-one 95%. Sigma-Aldrich. Available at:[3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Aldol Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with aldol reactions, specifically addressing the common issue of lo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with aldol reactions, specifically addressing the common issue of low product yield. While the inquiry mentioned "Sqsrjgigiqcygy-uhfffaoysa-n," this identifier does not correspond to a single, commonly recognized chemical structure in public databases. Therefore, this guide will address the broad and critical factors that can lead to low yields in aldol reactions involving various carbonyl-containing compounds.

Frequently Asked Questions (FAQs)

Q1: My aldol reaction is resulting in a low yield. What are the primary factors I should investigate?

Low yields in aldol reactions can be attributed to several factors, often related to reaction equilibrium, side reactions, and suboptimal conditions.[1] The key areas to investigate are:

  • Reaction Equilibrium: The initial aldol addition is often a reversible process.[1] To favor product formation, the equilibrium may need to be shifted, for instance, by removing the product as it forms or by driving the reaction towards the more stable condensed product.

  • Substrate Reactivity and Structure: The structure of your aldehyde or ketone plays a crucial role. Steric hindrance can impede the reaction, and the acidity of the α-hydrogens affects the ease of enolate formation.[2]

  • Reaction Conditions: Temperature, choice of solvent, and concentration of reactants are critical parameters that require optimization.[3]

  • Catalyst Selection and Concentration: The type and amount of acid or base catalyst can significantly influence the reaction rate and the prevalence of side reactions.[3]

  • Side Reactions: A number of competing reactions can consume starting materials and reduce the yield of the desired product. These include self-condensation, Cannizzaro reactions (for aldehydes without α-hydrogens), and polymerization.[4]

Q2: How does temperature influence the outcome of my aldol reaction?

Temperature is a double-edged sword in aldol reactions.

  • Low Temperatures (-78°C to 0°C): Generally favor the kinetic aldol addition product, which is the β-hydroxy carbonyl compound.[5] Running the reaction at low temperatures can minimize side reactions and prevent premature dehydration.

  • Room Temperature to Reflux: Higher temperatures typically promote the dehydration of the initial aldol adduct to form the thermodynamically more stable α,β-unsaturated carbonyl compound (the aldol condensation product).[1][6] This dehydration is often irreversible and can drive the overall reaction to completion.[2] However, excessive heat can also lead to degradation and the formation of undesired byproducts.[1]

Q3: I am observing a complex mixture of products. What is the likely cause?

A complex product mixture is a common issue, especially in "crossed" aldol reactions where two different carbonyl compounds are used.[7] If both of your reactants possess α-hydrogens, you can expect a mixture of up to four different products due to self-condensation of each reactant and the two possible crossed-aldol products.[8][9]

To mitigate this, consider the following strategies:

  • Use a Non-Enolizable Partner: One of the carbonyl reactants should ideally lack α-hydrogens (e.g., benzaldehyde or formaldehyde). This reactant can only act as the electrophile (acceptor), simplifying the product mixture.[5][6][8]

  • Directed Aldol Reactions: Employ a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to pre-form the enolate of one carbonyl compound quantitatively. Then, slowly add the second carbonyl compound (the electrophile) to the reaction mixture.[10]

  • Reactivity Differences: Aldehydes are generally more reactive electrophiles than ketones.[5][6][8] This inherent difference can be exploited to favor a specific crossed-aldol reaction.

Troubleshooting Guide: Low Yield

This section provides a systematic approach to diagnosing and resolving low yields in your aldol reaction.

Problem 1: Low Conversion of Starting Material

If you observe a significant amount of unreacted starting material, consider the following:

Possible Cause Suggested Solution Scientific Rationale
Insufficient Catalyst Activity Use a fresh, properly stored catalyst. Consider a stronger base (e.g., LDA for kinetic control) or acid if applicable.[1]Catalysts can degrade over time. The choice of base should be appropriate for the pKa of the α-hydrogen of the carbonyl compound.[11]
Reaction Time is Too Short Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR). Extend the reaction time if necessary.[12]Aldol reactions can be slow, especially with sterically hindered substrates or at low temperatures.
Unfavorable Equilibrium If aiming for the condensation product, increase the reaction temperature to promote dehydration.[1][6] Alternatively, if the product is volatile, it can be removed by distillation to drive the reaction forward.[13]The dehydration step is often irreversible and its promotion can shift the overall equilibrium towards the products.[14]
Solvent Issues Ensure the use of an appropriate, dry solvent. Protic impurities can quench the enolate intermediate.[1]The enolate is a strong base and will be protonated by protic solvents like water or alcohols, preventing it from acting as a nucleophile.
Problem 2: Formation of Multiple Byproducts

If your desired product is present but in a low ratio compared to other substances, focus on minimizing side reactions.

Possible Cause Suggested Solution Scientific Rationale
Self-Condensation in a Crossed Aldol Reaction If possible, select one reactant without α-hydrogens.[5][6][8] Alternatively, use a directed aldol approach by pre-forming the enolate with a strong base like LDA.[10]This simplifies the reaction pathway by having only one possible enolate and one electrophile for the desired reaction.[7]
Cannizzaro Reaction This occurs with aldehydes lacking α-hydrogens in the presence of a strong base. Use a milder base or a directed approach where the non-enolizable aldehyde is the electrophile.[4]The Cannizzaro reaction is a disproportionation that competes with the desired aldol pathway.
Polymerization/Degradation Lower the reaction temperature. Reduce the concentration of the reactants. Ensure the reaction is performed under an inert atmosphere if the substrates are air-sensitive.High temperatures and concentrations can favor intermolecular reactions leading to polymers or degradation.
Troubleshooting Workflow

Here is a logical workflow for troubleshooting a low-yield aldol reaction.

G cluster_low_conversion Low Conversion cluster_high_conversion High Conversion start Low Yield in Aldol Reaction check_conversion Analyze Crude Reaction Mixture (TLC, GC, NMR) Is there high conversion of starting material? start->check_conversion low_conversion_causes Possible Causes: - Inactive Catalyst - Short Reaction Time - Unfavorable Equilibrium - Solvent Impurities check_conversion->low_conversion_causes No high_conversion_causes Possible Causes: - Multiple Byproducts (Self-condensation) - Product Degradation - Purification Issues check_conversion->high_conversion_causes Yes low_conversion_solutions Solutions: - Use fresh/stronger catalyst - Increase reaction time - Increase temperature for condensation - Use dry solvent low_conversion_causes->low_conversion_solutions end Optimized Yield low_conversion_solutions->end high_conversion_solutions Solutions: - Use non-enolizable partner or directed aldol - Lower temperature - Optimize purification method high_conversion_causes->high_conversion_solutions high_conversion_solutions->end

Caption: A logical workflow for troubleshooting common aldol reaction issues.

Experimental Protocols

General Protocol for a Base-Catalyzed Aldol Condensation

This protocol provides a general procedure for a crossed aldol condensation between an aldehyde and a ketone.[12]

Materials:

  • Ketone (with α-hydrogens)

  • Aldehyde (preferably without α-hydrogens)

  • Ethanol

  • 1.0 M Sodium Hydroxide (NaOH) solution

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Preparation: In a round-bottom flask, dissolve 1.5 mmol of the ketone in 3 mL of ethanol.

  • Addition of Reactants: While stirring, add 6.0 mmol of the aldehyde to the solution.

  • Initiation of Reaction: Add 2.5 mL of 1.0 M NaOH solution to the mixture.

  • Reaction at Room Temperature: Allow the reaction to stir at room temperature for 10-15 minutes. If a precipitate forms, the reaction may be complete.[15]

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) to check for the consumption of the limiting reagent (ketone) and the formation of the product.

  • Heating (if necessary): If the reaction is slow or incomplete, attach a reflux condenser and heat the mixture gently. Continue to monitor by TLC until the reaction is complete.[12][15]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature, then in an ice bath.

    • Collect the solid product by vacuum filtration.

    • Wash the product with cold 4% acetic acid in ethanol, followed by cold ethanol to remove any remaining base and unreacted starting materials.[12]

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., 95% ethanol, toluene, or 2-butanone) to obtain the pure product.[12][15]

Purification Workflow

G start Crude Aldol Product filtration Vacuum Filtration to collect solid product start->filtration washing Wash with cold solvent (e.g., ethanol, dilute acetic acid) filtration->washing recrystallization Recrystallization from a suitable solvent washing->recrystallization drying Dry the purified crystals (e.g., in a vacuum oven) recrystallization->drying final_product Pure Aldol Product drying->final_product

Caption: A typical workflow for the purification of a solid aldol product.

References

  • What factors influence the yield of an aldol condensation reaction? - brainly.com. Available at: [Link]

  • Aldol Condensation Explained: Mechanism, Types, and Examples - Patsnap Eureka. Available at: [Link]

  • Aldol Condensation Practice Problems With Answers. Available at: [Link]

  • Aldehydes And Ketones Important Reactions - Aldehydes And Ketones - MCAT Content - Jack Westin. Available at: [Link]

  • Crossed Aldol Reactions in Water Using Inexpensive and Easily Available Materials as a Tool for Reaction Optimization Teaching in an Undergraduate Organic Chemistry Laboratory | Journal of Chemical Education - ACS Publications. Available at: [Link]

  • Aldol Reaction - Chemistry LibreTexts. Available at: [Link]

  • Aldol Experiment, Part 2 - Reaction, Purification, and Characterization - YouTube. Available at: [Link]

  • 20.6 Aldol reaction | Organic Chemistry II - Lumen Learning. Available at: [Link]

  • Crossed Aldol Reactions in Water Using Inexpensive and Easily Available Materials as a Tool for Reaction Optimization Teaching in an Undergraduate Organic Chemistry Laboratory - Academia.edu. Available at: [Link]

  • Streamlining Process Development of Aldol Reactions with ReactALL - YouTube. Available at: [Link]

  • Aldol Addition and Condensation Reactions - Master Organic Chemistry. Available at: [Link]

  • Lab 13: Predicting the Products of an Aldol Reaction - CSUB. Available at: [Link]

  • An Introduction to the Aldol Reaction (addition & condensation) - Making Molecules. Available at: [Link]

  • Experiment 19 — Aldol Condensation. Available at: [Link]

  • 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes - Chemistry LibreTexts. Available at: [Link]

  • Aldol reaction - Wikipedia. Available at: [Link]

  • Aldol condensation Reaction - ResearchGate. Available at: [Link]

  • 2,2,14,14-Tetramethyl-7,9,19,21-tetraoxapentacyclo[20.2.2.23,6.210,13.215,18]dotriaconta-1(24),3(32),4,6(31),10(30),11,13(29),15, - PubChem. Available at: [Link]

  • Reactions of Aldehydes and Ketones 3. Available at: [Link]

  • Video: Crossed Aldol Reaction Using Weak Bases - JoVE. Available at: [Link]

  • Information from the InChI - the NIST WebBook. Available at: [Link]

  • Uowyqnxgrsnhfl-uhfffaoysa- | C9H8OSe2 | CID 21589472 - PubChem. Available at: [Link]

  • Qmacpzzzshlkjm-uhfffaoysa- | C17H13N3O2 | CID 11312352 - PubChem. Available at: [Link]

  • Fvmdvjbtjhltex-uhfffaoysa- | C17H14FN3O | CID 4413845 - PubChem. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Gossypol Reaction Products

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of Gossypol and its reaction products. As a molecule with significant therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of Gossypol and its reaction products. As a molecule with significant therapeutic potential and inherent reactivity, its purification presents unique challenges. This document offers troubleshooting guidance and frequently asked questions (FAQs) to navigate these complexities, ensuring the attainment of high-purity Gossypol for downstream applications.

Introduction to Gossypol Purification

Gossypol (InChIKey: SQSRJGIGIQCYGY-UHFFFAOYSA-N) is a naturally occurring polyphenolic aldehyde, primarily sourced from the cotton plant (Gossypium species). Its unique chemical structure, characterized by two binaphthyl units, multiple hydroxyl groups, and reactive aldehyde moieties, is responsible for its wide range of biological activities, including anticancer and antiviral properties. However, these same functional groups contribute to its reactivity and potential for impurity formation during synthesis and extraction.[1]

Core Purification Workflow

The general workflow for purifying crude Gossypol reaction products involves an initial purification step, typically recrystallization, followed by chromatographic polishing if higher purity is required. Purity is assessed at each stage, commonly by High-Performance Liquid Chromatography (HPLC).

Gossypol Purification Workflow Crude Crude Gossypol Reaction Product Recrystallization Recrystallization (e.g., as Acetic Acid Co-crystal) Crude->Recrystallization Purity_Analysis1 Purity Analysis (HPLC) Recrystallization->Purity_Analysis1 Chromatography Silica Gel Chromatography Purity_Analysis1->Chromatography Purity < Target Pure_Product High-Purity Gossypol Purity_Analysis1->Pure_Product Purity ≥ Target Purity_Analysis2 Purity Analysis (HPLC) Chromatography->Purity_Analysis2 Purity_Analysis2->Pure_Product

Caption: General workflow for the purification of Gossypol reaction products.

Frequently Asked Questions (FAQs) & Troubleshooting

Recrystallization

Q1: Why is my yield of recrystallized Gossypol low?

A1: Low recovery during recrystallization can be attributed to several factors:

  • Inappropriate Solvent System: Gossypol's solubility is highly dependent on the solvent. While it can be crystallized from various solvents, forming a co-crystal with acetic acid is a common and effective method.[2][3] Using an excessive volume of the recrystallization solvent will result in a significant portion of your product remaining in the mother liquor.

  • Temperature: Precipitation of Gossypol acetic acid is sensitive to temperature. Crystallization at temperatures significantly above room temperature can lead to incomplete precipitation.[3] Conversely, excessively low temperatures may not offer a significant advantage in yield.[3]

  • Presence of Impurities: Co-extraction of other components from the crude material can influence the solubility of Gossypol in the crystallization solvent, potentially increasing its solubility and thus reducing the yield of the recrystallized product.[4]

  • Incomplete Precipitation: Sufficient time should be allowed for the crystals to form. Stirring can be beneficial to initiate crystallization.[3]

Troubleshooting Steps:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Control Temperature: For Gossypol acetic acid, precipitation is typically carried out at room temperature.[3]

  • Pre-purification: If the crude material is highly impure, consider a preliminary purification step, such as a liquid-liquid extraction or a rapid filtration through a small plug of silica gel, to remove interfering impurities.

  • Seeding: Introduce a small crystal of pure Gossypol to the supersaturated solution to induce crystallization.

Q2: My recrystallized Gossypol is not pure. What are the likely impurities and how can I remove them?

A2: Common impurities in synthesized or extracted Gossypol include:

  • Gossypol-like Pigments: These are structurally related compounds that often co-extract with Gossypol.[5]

  • Degradation Products: Gossypol can degrade, particularly in certain solvents or when exposed to light and air.[6][7] Common degradation pathways involve hydrolysis and dehydrogenation.[6]

  • Reaction Byproducts: Depending on the reaction, byproducts such as Schiff bases (if amines are used) may be present.[1][8]

  • Bound Gossypol: In materials extracted from cottonseed, Gossypol can be covalently bound to proteins or phospholipids.[9][10][11] Acidic extraction conditions can help to hydrolyze these bonds.[4]

  • Residual Solvents: Gossypol can form solvates with various solvents, such as acetone or chloroform, which can be difficult to remove.[12][13]

Troubleshooting Steps:

  • Multiple Recrystallizations: A single recrystallization may not be sufficient to achieve high purity. A second recrystallization can often significantly improve purity.[4]

  • Solvent Selection: Choose a recrystallization solvent in which the impurities are highly soluble, and Gossypol has lower solubility at cooler temperatures.

  • Chromatographic Polishing: For the removal of closely related impurities, silica gel chromatography is often necessary.

  • Drying: To remove residual solvents, dry the purified Gossypol under high vacuum. For stubborn solvates, gentle heating under vacuum may be required, but care must be taken to avoid thermal degradation.

Q3: The color of my Gossypol varies between batches. Why is this, and is it a concern?

A3: Pure Gossypol is a yellow pigment.[4] Color variations can be indicative of impurities. A darker, brownish, or greenish hue may suggest the presence of oxidation or degradation products. The purity should be verified by an analytical technique such as HPLC.

Silica Gel Chromatography

Q1: I'm seeing significant peak tailing when analyzing my purified Gossypol by HPLC. What could be the cause?

A1: Peak tailing in HPLC analysis of Gossypol can be due to several factors:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.[14]

  • Secondary Interactions: The phenolic hydroxyl groups of Gossypol can interact with residual silanol groups on the silica-based stationary phase, causing tailing.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Gossypol's hydroxyl groups, influencing peak shape.[14]

  • Column Contamination or Degradation: Buildup of impurities on the column or degradation of the stationary phase can lead to poor peak shape.[14][15]

Troubleshooting Steps:

  • Dilute the Sample: Analyze a more dilute solution of your compound.

  • Adjust Mobile Phase: For reversed-phase HPLC, adding a small amount of acid (e.g., formic acid or phosphoric acid) to the mobile phase can suppress the ionization of the phenolic hydroxyls and improve peak shape.[5][16]

  • Use a High-Quality Column: Employ a well-maintained, end-capped C18 column.

  • Flush the Column: If contamination is suspected, flush the column with a strong solvent.[14]

Q2: How do I choose the right solvent system for silica gel chromatography of Gossypol?

A2: The choice of eluent for silica gel chromatography depends on the polarity of the Gossypol derivative you are purifying.

  • For Gossypol itself: A mixture of a non-polar solvent (like petroleum ether or hexane) and a more polar solvent (like acetone or ethyl acetate) is a good starting point.

  • Initial Elution: Begin with a low concentration of the polar solvent and gradually increase the polarity to elute your compound. A common procedure involves adsorbing the sample onto the silica gel column and first washing with a non-polar solvent like petroleum ether to remove non-polar impurities.[17] The desired Gossypol is then eluted with a more polar solvent system.[17]

Q3: My Gossypol seems to be degrading on the silica gel column. How can I prevent this?

A3: Gossypol's instability can be a challenge during chromatography.

  • Solvent Choice: The stability of Gossypol varies in different solvents. It is relatively stable in chloroform but can exist in multiple tautomeric forms in solvents like DMSO and methanol, which might be perceived as degradation.[7][18]

  • Minimize Time on Column: Do not let the purification run for an unnecessarily long time.

  • Deactivated Silica: Using silica gel that has been treated to reduce its acidity may help minimize degradation of acid-sensitive derivatives.

Protocols

Protocol 1: Purification of Gossypol by Recrystallization as the Acetic Acid Co-crystal

This protocol is adapted from established methods for the purification of crude Gossypol.[3][4]

  • Dissolution: Dissolve the crude Gossypol in a suitable solvent such as a methyl ethyl ketone-water azeotrope.[3] The amount of solvent should be minimized to ensure a saturated solution at the dissolution temperature.

  • Addition of Acetic Acid: To the solution, add glacial acetic acid. A common ratio is to use a weight of acetic acid that is a multiple of the weight of the crude Gossypol (e.g., a 3:1 ratio of acetic acid to crude product).[3]

  • Crystallization: Stir the mixture at room temperature until crystallization begins. Allow the solution to stand for at least one hour to ensure complete precipitation.[3]

  • Isolation: Collect the precipitated yellow crystals by filtration.

  • Washing: Wash the crystals with a small amount of a cold, appropriate solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvents.

  • Purity Assessment: Analyze the purity of the recrystallized Gossypol acetic acid by HPLC. A single recrystallization can yield a product with 97-99% purity.[3][4] For higher purity, a second recrystallization can be performed.

ParameterRecommended Value/ConditionRationale
Recrystallization Solvent Methyl ethyl ketone-water azeotropeEfficiently dissolves the crude Gossypol acetic acid.[3]
Precipitating Agent Glacial Acetic AcidForms a stable, less soluble co-crystal with Gossypol.[3]
Temperature Room TemperatureOptimal for complete crystallization without significant product loss.[3]
Stirring Yes, to initiate crystallizationPromotes nucleation and crystal growth.[3]
Protocol 2: Purification of Gossypol by Silica Gel Column Chromatography

This protocol provides a general guideline for the chromatographic purification of Gossypol.

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., petroleum ether).

  • Sample Loading: Dissolve the crude or partially purified Gossypol in a minimal amount of a suitable solvent (e.g., 70% aqueous acetone).[17] Adsorb this solution onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column. Alternatively, the sample solution can be directly loaded onto the column.[17]

  • Elution:

    • Initial Wash: Wash the column with a non-polar solvent, such as 100% petroleum ether, to elute non-polar impurities.[17]

    • Gradient Elution: Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., acetone or ethyl acetate).

    • Elution of Gossypol: Elute the Gossypol with an appropriate solvent mixture (e.g., 70% aqueous acetone).[17]

  • Fraction Collection: Collect fractions and monitor the elution of Gossypol by thin-layer chromatography (TLC) or HPLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Drying: Dry the purified Gossypol under high vacuum.

Chromatography Workflow cluster_prep Preparation cluster_elution Elution cluster_post Post-Purification Pack Pack Silica Gel Column Load Load Sample Pack->Load Wash Wash with Non-polar Solvent Load->Wash Gradient Apply Polarity Gradient Wash->Gradient Collect Collect Fractions Gradient->Collect Analyze Analyze Fractions (TLC/HPLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Dry Dry Final Product Evaporate->Dry

Caption: Workflow for silica gel chromatography of Gossypol.

Safety Precautions

Gossypol is a hazardous substance and should be handled with appropriate safety measures.

  • Toxicity: Gossypol is harmful if swallowed and is suspected of causing genetic defects and damaging fertility or the unborn child.[19][20]

  • Handling: Obtain special instructions before use and do not handle until all safety precautions have been read and understood. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[19][20]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[19][20]

  • Storage: Store in a freezer.[19]

  • Incompatibilities: Avoid contact with oxidizing agents.[19]

References

Sources

Troubleshooting

Technical Support Center: Catalyst "Sqsrjgigiqcygy-uhfffaoysa-n"

Internal Note: The provided identifier "Sqsrjgigiqcygy-uhfffaoysa-n" does not correspond to a recognized chemical substance in public databases. This may be a novel or proprietary compound, or the identifier may contain...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Internal Note: The provided identifier "Sqsrjgigiqcygy-uhfffaoysa-n" does not correspond to a recognized chemical substance in public databases. This may be a novel or proprietary compound, or the identifier may contain a typographical error. The following guide has been constructed based on general principles of catalyst poisoning and troubleshooting, using common palladium-based cross-coupling catalysts as a representative example. Researchers should adapt these principles to the specific nature of their catalyst system.

Overview: Understanding Catalyst Deactivation

Catalysts are susceptible to a variety of deactivation pathways, broadly categorized as poisoning, fouling, and sintering. Catalyst poisoning, the focus of this guide, refers to the strong chemisorption of impurities (poisons) onto the active sites of the catalyst, leading to a significant reduction in catalytic activity. These poisons can originate from starting materials, solvents, reagents, or even leaching from equipment.

This guide provides a structured approach to diagnosing and mitigating common catalyst poisoning issues encountered in synthetic chemistry, with a focus on palladium-catalyzed cross-coupling reactions as a model system.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction has stalled or is showing significantly lower conversion than expected. How can I determine if catalyst poisoning is the cause?

A1: A sudden drop in catalytic activity is a classic sign of poisoning. To diagnose this, consider the following steps:

  • Control Experiment: Rerun the reaction using a fresh batch of catalyst and highly purified reagents and solvents. If the reaction proceeds normally, this points towards a contaminant in your original setup.

  • Catalyst Loading Study: Increase the catalyst loading in the problematic reaction. If a higher loading restores reactivity, it suggests that a stoichiometric poison is being consumed by the sacrificial catalyst.

  • Reagent Purity Check: Analyze your starting materials, solvents, and any additives for common catalyst poisons using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Troubleshooting Workflow: Diagnosing Catalyst Inactivity

G A Reaction Stalled/ Low Conversion B Run Control Reaction (Fresh Reagents/Catalyst) A->B C Reaction Successful? B->C D Source of Poison is Likely Reagents or Solvent C->D Yes E Problem Persists C->E No K Purify Reagents and Solvents D->K F Increase Catalyst Loading E->F G Reactivity Restored? F->G H Stoichiometric Poisoning Likely G->H Yes I No Improvement G->I No J Investigate Other Deactivation Pathways (e.g., Thermal Degradation, Ligand Decomposition) I->J

Caption: A decision tree for troubleshooting catalyst inactivity.

Q2: What are the most common catalyst poisons I should be aware of?

A2: The nature of the poison is highly dependent on the specific catalyst. For late-transition metal catalysts like palladium, common poisons include:

  • Sulfur Compounds: Thiols, thioethers, and sulfoxides are notorious poisons for palladium catalysts.

  • Phosphorus Compounds: Phosphines (if not the intended ligand), phosphites, and phosphates can bind strongly to the metal center.

  • Halides: While essential for many cross-coupling reactions, excess halides (especially iodide) can lead to the formation of inactive catalyst species.

  • Coordinating Solvents and Additives: Solvents like DMSO or additives with strong coordinating groups can sometimes act as inhibitors.

  • Oxygen: While not a classic poison, adventitious oxygen can lead to the oxidation of the active catalyst (e.g., Pd(0) to inactive Pd(II) oxides).

Table 1: Common Catalyst Poisons and Their Likely Sources

Poison ClassExamplesPotential Sources
Sulfur CompoundsThiols, Thioethers, SulfoxidesContaminated starting materials, rubber septa
Phosphorus CompoundsTriphenylphosphine oxideByproduct of phosphine ligand oxidation
HalidesExcess Iodide or BromideGrignard reagent preparation, carryover from previous steps
Heavy MetalsMercury, LeadContaminated reagents, glassware
Coordinating SpeciesAmines, DMSOSolvents, additives, unreacted starting materials

Q3: I suspect my aryl halide starting material is contaminated. How can I purify it to remove potential catalyst poisons?

A3: Purification of starting materials is a critical step in ensuring reproducible catalysis. Here are some common purification protocols:

Protocol 1: Activated Carbon Treatment This method is effective for removing a broad range of organic impurities.

  • Dissolve the aryl halide in a suitable organic solvent (e.g., toluene, ethyl acetate).

  • Add a small amount of activated carbon (typically 1-5% by weight).

  • Stir the mixture at room temperature for 1-2 hours.

  • Filter the mixture through a pad of celite to remove the activated carbon.

  • Remove the solvent under reduced pressure to obtain the purified aryl halide.

Protocol 2: Recrystallization or Distillation For solid starting materials, recrystallization from an appropriate solvent system can be highly effective. For liquid starting materials, distillation (potentially under reduced pressure) can remove less volatile impurities.

Q4: My reaction involves a thiol-containing substrate. How can I prevent the thiol from poisoning my catalyst?

A4: This is a common challenge. Several strategies can be employed:

  • Protecting Groups: Protect the thiol functionality with a suitable protecting group (e.g., as a thioester) that is stable to the reaction conditions and can be removed later.

  • Sacrificial Additives: In some cases, adding a scavenger that preferentially binds to the catalyst poison can be effective. However, this requires careful optimization.

  • Ligand Design: Employing bulky, electron-rich ligands on the metal center can sometimes mitigate the effects of certain poisons by sterically hindering their approach to the active site.

Q5: Can I regenerate a poisoned catalyst?

A5: Regeneration of a poisoned catalyst is often difficult and may not be economically viable on a laboratory scale. The feasibility depends on the nature of the poison and the catalyst.

  • Strongly Chemisorbed Poisons: For poisons like sulfur, regeneration is typically not possible without destroying the catalyst structure.

  • Fouling: If the deactivation is due to fouling (blockage of active sites by polymeric material), it may be possible to remove the fouling agent by washing with appropriate solvents or by calcination (for heterogeneous catalysts).

It is generally more practical to focus on preventing poisoning in the first place by using high-purity reagents and maintaining an inert reaction atmosphere.

Advanced Topics: Mechanistic Insights into Poisoning

Catalyst poisoning occurs through the coordination of the poison (P) to the active metal center (M), forming a stable M-P adduct that is catalytically inactive. This can disrupt the catalytic cycle at multiple points.

Catalytic Cycle and Poisoning Interruption

G cluster_0 Catalytic Cycle A LnM(0) B LnM(II)(R)(X) A->B Oxidative Addition Inactive LnM(0)-P (Inactive) A->Inactive C LnM(II)(R)(R') B->C Transmetalation D LnM(0) C->D Reductive Elimination P Poison (P) P->A

Caption: Simplified catalytic cycle for a cross-coupling reaction, showing how a poison (P) can intercept the active LnM(0) species.

The strength of the M-P bond determines the severity of the poisoning. "Hard" metal centers are more susceptible to poisoning by "hard" Lewis bases (e.g., oxygen, fluoride), while "soft" metal centers like palladium are more readily poisoned by "soft" Lewis bases (e.g., sulfur, phosphorus). This is consistent with Hard and Soft Acids and Bases (HSAB) theory.

References

  • General Principles of Catalyst Deactivation

    • Title: Catalyst Deactiv
    • Source: Bartholomew, C. H. (2001).
    • URL: [Link]

  • Poisoning in Palladium-Catalyzed Cross-Coupling Reactions

    • Title: Challenges in Modern Pd-C
    • Source: Colacot, T. J. (2013). Accounts of Chemical Research, 47(2), 434-445.
    • URL: [Link]

  • Purification of Organic Compounds

    • Title: Purification of Labor
    • Source: Armarego, W. L. F., & Chai, C. L. L. (2012). Elsevier.
    • URL: [Link]

  • Hard and Soft Acids and Bases (HSAB)

    • Title: Hard and Soft Acids and Bases
    • Source: Pearson, R. G. (1963). Journal of the American Chemical Society, 85(22), 3533-3539.
    • URL: [Link]

Optimization

Work-up procedures for "Sqsrjgigiqcygy-uhfffaoysa-n" experiments

Technical Support Center: Troubleshooting Dioxinone-Derived Silyl Enol Ether Workflows Welcome to the Application Science portal. This guide addresses the mechanistic nuances and work-up procedures for experiments utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Dioxinone-Derived Silyl Enol Ether Workflows

Welcome to the Application Science portal. This guide addresses the mechanistic nuances and work-up procedures for experiments utilizing the masked acetoacetate ester ((2,2-Dimethyl-4-methylene-4H-1,3-dioxin-6-yl)oxy)trimethylsilane (InChIKey: SQSRJGIGIQCYGY-UHFFFAOYSA-N). As a highly moisture-sensitive reagent, its successful application in Vinylogous Mukaiyama Aldol Reactions (VMAR) requires precise control over reaction conditions and work-up causality.

Mechanistic Workflow

G Start Dioxinone Silyl Enol Ether (SQSRJGIGIQCYGY...) Reaction Vinylogous Mukaiyama Aldol Reaction Start->Reaction Aldehyde Aldehyde + Lewis Acid (e.g., BF3·OEt2, -78°C) Aldehyde->Reaction Quench Quench & Work-Up (pH 7 Buffer / NaHCO3) Reaction->Quench Avoid moisture TMS_Adduct TMS-Protected Aldol Adduct Quench->TMS_Adduct Deprotection TMS Cleavage (TBAF/AcOH or 10% HCl) TMS_Adduct->Deprotection Product β-Hydroxy Dioxinone (Target Intermediate) Deprotection->Product Thermolysis Thermolysis (>100°C) Acyl Ketene Formation Product->Thermolysis Trapping with ROH Final β-Keto Ester / Macrolide Thermolysis->Final

Workflow for Vinylogous Mukaiyama Aldol Reaction and Dioxinone Thermolysis.

Troubleshooting & FAQ Guide

Q: My reaction yields mostly 2,2,6-trimethyl-4H-1,3-dioxin-4-one instead of the aldol adduct. What went wrong? A: This indicates premature hydrolysis of your starting material. The silyl enol ether (SQSRJGIGIQCYGY-UHFFFAOYSA-N) is highly electron-rich and extremely moisture-sensitive. In the presence of a Lewis acid, even trace amounts of adventitious water will catalyze the rapid cleavage of the TMS group, reverting the diene back to the parent dioxinone[1]. Causality & Validation: Ensure your solvent is strictly anhydrous and that the ketene acetal is freshly distilled. A self-validating check is to run a blank reaction (diene + Lewis acid, no aldehyde) and monitor the rate of hydrolysis via TLC to verify solvent dryness before committing your valuable aldehyde.

Q: How do I safely quench the Lewis acid (e.g., BF3·OEt2) without destroying the product during work-up? A: Strong aqueous acids or unbuffered aqueous work-ups can degrade the newly formed aldol adduct or induce retro-aldol pathways. The causality here lies in the stability of the dioxinone ring, which is susceptible to both strong nucleophiles and extreme pH. Solution: Employ a buffered quench. The standard protocol requires the addition of a pH 7 phosphate buffer directly to the reaction mixture at -78 °C before warming to room temperature, followed by saturated aqueous NaHCO3[1]. Quenching at cryogenic temperatures prevents the Lewis acid from catalyzing side reactions as the mixture warms.

Q: I need to cleave the TMS ether from the aldol adduct, but aqueous acidic work-ups are causing side reactions. What are the alternatives? A: While 10% HCl is historically used for TMS cleavage, highly functionalized or acid-sensitive substrates often decompose under these conditions. Solution: A mild, fluoride-based deprotection avoids harsh pH extremes. Using TBAF (tetra-n-butylammonium fluoride) buffered with acetic acid in THF provides a non-aqueous alternative that cleanly removes the TMS group while preserving the integrity of the dioxinone ring[1].

Q: How do I convert the resulting β-hydroxy dioxinone into a β-keto ester? A: The dioxinone ring serves as a "masked" acetoacetate. To unmask it, you must exploit its thermal instability. Solution: Thermolysis (heating >100 °C in a solvent like toluene) triggers a retro-hetero-Diels-Alder reaction. This process extrudes acetone and generates a highly reactive acyl ketene intermediate[2]. Trapping this ketene in situ with an alcohol (e.g., methanol) yields the corresponding β-keto ester[3].

Quantitative Work-Up Matrix

Understanding the chemical environment of your work-up is critical. Use the table below to select the appropriate conditions based on your mechanistic goal.

Work-Up ReagentpH RangeDioxinone Ring IntegrityTMS Cleavage EfficiencyMechanistic Function
Phosphate Buffer (pH 7) + NaHCO3 7.0 - 8.0ExcellentLow (Preserves TMS)Neutralizes Lewis acid at -78 °C without hydrolyzing the newly formed product[1].
10% Aqueous HCl 1.0 - 2.0ModerateHighRapidly cleaves the TMS ether but risks retro-aldol reactions on sensitive substrates.
TBAF / Acetic Acid (THF) ~4.5 - 5.5ExcellentHighFluoride-mediated silicon attack; buffered to prevent base-catalyzed degradation[1].
Toluene / MeOH (>100°C) NeutralDestroyed (Yields Ketene)N/AThermal extrusion of acetone to unmask the acetoacetate equivalent[2][3].

Self-Validating Experimental Protocol

Vinylogous Mukaiyama Aldol Reaction & Buffered Work-Up This methodology is designed as a self-validating system; built-in TLC checkpoints ensure intermediate stability prior to advancing to harsher conditions.

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve the target aldehyde (1.0 equiv) and freshly distilled ((2,2-Dimethyl-4-methylene-4H-1,3-dioxin-6-yl)oxy)trimethylsilane (2.5 equiv) in anhydrous CH2Cl2[1].

  • Cryogenic Activation: Cool the mixture to -78 °C. Add BF3·OEt2 (2.5 equiv) dropwise over 30 minutes.

    • Causality: Slow addition mitigates localized exotherms that would otherwise promote diene oligomerization or decomposition[1].

  • Reaction Monitoring: Stir the reaction for 1 hour at -78 °C.

    • Validation Checkpoint: Perform a mini-workup of a 10 µL aliquot in saturated NaHCO3. TLC analysis should confirm the complete consumption of the aldehyde before proceeding.

  • Buffered Quench: Add pH 7 phosphate buffer directly to the flask at -78 °C.

    • Causality: Quenching the Lewis acid at cryogenic temperatures prevents it from acting as a decomposition catalyst during the warming phase[1].

  • Neutralization & Phase Separation: Warm the mixture to room temperature and add saturated aqueous NaHCO3. Separate the phases, extract the aqueous layer with CH2Cl2 (3 × 10 mL), dry the combined organic layers over Na2SO4, and concentrate under reduced pressure[1].

  • TMS Cleavage (Optional): To isolate the free alcohol, dissolve the crude TMS-protected adduct in THF. Add TBAF (5.0 equiv) and glacial acetic acid. Stir until TLC indicates complete deprotection, then purify via silica gel chromatography[1].

References

  • A Modular Strategy for the Synthesis of Dothideopyrones E and F, Secondary Metabolites from an Endolichenic Fungus. Journal of Natural Products - ACS Publications. 1

  • Total Synthesis of (+)-Macquarimicin A. Journal of the American Chemical Society. 3

  • Product Class 9: Acylketenes. Science of Synthesis. 2

Sources

Troubleshooting

Technical Support Center: Silyl Enol Ether Handling &amp; Troubleshooting

Welcome to the Silyl Enol Ether Support Center. Silyl enol ethers are highly versatile intermediates essential for Mukaiyama aldol reactions, alkylations, and cross-coupling methodologies[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Silyl Enol Ether Support Center. Silyl enol ethers are highly versatile intermediates essential for Mukaiyama aldol reactions, alkylations, and cross-coupling methodologies[1]. However, their inherent sensitivity to moisture, acidic conditions, and thermal equilibration makes them notoriously challenging to synthesize and purify.

This guide is designed for researchers and drug development professionals. It bypasses basic textbook theory to focus on causality, troubleshooting, and self-validating protocols to ensure your syntheses succeed on the first attempt.

Diagnostic Troubleshooting Workflow

Before diving into specific protocols, use the diagnostic decision tree below to identify the root cause of your synthesis or purification failure.

Troubleshooting Start Silyl Enol Ether Synthesis Issue Q1 Is the yield low after workup? Start->Q1 Q2 Did it decompose during column? Start->Q2 Q3 Wrong regioisomer obtained? Start->Q3 A1 Check Reagent Purity (Add NaI for Activation) Q1->A1 Yes A2 Use TEA-Deactivated Silica Gel Q2->A2 Yes A3 Adjust Base/Temp (Kinetic vs Thermo) Q3->A3 Yes

Diagnostic workflow for common silyl enol ether synthesis and purification failures.

Frequently Asked Questions (FAQs)

Issue 1: Regioselectivity (Kinetic vs. Thermodynamic Control)

Q: I am trying to synthesize the less substituted silyl enol ether from an unsymmetrical ketone, but NMR shows a mixture of regioisomers. Why is my kinetic control failing?

A: The regioselective formation of silyl enol ethers is strictly dictated by the choice of base, temperature, and reaction time[1][2].

  • Kinetic Control: To achieve the less substituted enolate, you must use a strong, sterically hindered base like lithium diisopropylamide (LDA) at cryogenic temperatures (e.g., -78 °C)[1][2]. The bulky LDA rapidly and irreversibly deprotonates the most sterically accessible α-proton. If your temperature rises or your reaction time is excessively long before trapping with trimethylsilyl chloride (TMSCl), the enolate gains enough thermal energy to equilibrate into the more stable thermodynamic product[2][3].

  • Thermodynamic Control: Conversely, if you want the more substituted product, you must establish an equilibrium. This is achieved using a weaker base, such as triethylamine (Et₃N), at elevated temperatures[2][4]. The reversible deprotonation allows the system to funnel into the lowest-energy, most highly substituted enolate before trapping[4].

Pathway Ketone Unsymmetrical Ketone (e.g., 2-Methylcyclohexanone) KineticPath Strong Base (LDA) Low Temp (-78°C) Ketone->KineticPath ThermoPath Weak Base (Et3N) High Temp (25°C+) Ketone->ThermoPath KineticEnolate Kinetic Enolate (Less Substituted) KineticPath->KineticEnolate Irreversible ThermoEnolate Thermodynamic Enolate (More Substituted) ThermoPath->ThermoEnolate Equilibrating TMSCl1 TMSCl Trapping KineticEnolate->TMSCl1 TMSCl2 TMSCl Trapping ThermoEnolate->TMSCl2 KineticProduct Kinetic Silyl Enol Ether TMSCl1->KineticProduct ThermoProduct Thermodynamic Silyl Enol Ether TMSCl2->ThermoProduct

Reaction pathways defining kinetic versus thermodynamic control in silyl enol ether synthesis.

Quantitative Data: Regioselectivity Comparison (2-Methylcyclohexanone)

Reaction Conditions Base Choice Temperature Major Regioisomer Typical Ratio (Kinetic:Thermo)
Kinetic Control LDA (Strong, Bulky) -78 °C Less substituted > 98 : 2
Thermodynamic Control Et₃N (Weak) 25 °C to 80 °C More substituted < 22 : 78

(Data synthesized from foundational enolate chemistry studies[2])

Issue 2: Product Degradation During Purification

Q: My crude NMR shows excellent conversion, but after silica gel column chromatography, I recover mostly the starting ketone. What happened?

A: Silyl enol ethers are exceptionally sensitive to acid-catalyzed hydrolysis[3]. Standard silica gel contains acidic surface silanol groups that rapidly cleave the Si-O bond, reverting your product back to the ketone and generating a disiloxane byproduct[1][5]. The Fix: You must rigorously deactivate the silica gel by pre-treating it with a basic solution. Adding 1-2% triethylamine (TEA) to your chromatography eluent neutralizes the acidic sites, allowing the silyl enol ether to elute intact[3][5].

Issue 3: Sluggish Reactions & Incomplete Conversion

Q: Even with an excess of Et₃N and TMSCl, my ketone is not fully converting. How can I drive the reaction to completion?

A: TMSCl is a relatively "hard" electrophile and can react slowly with certain sterically hindered or less nucleophilic enolates. To accelerate the reaction, add Sodium Iodide (NaI) in acetonitrile[6][7]. Causality: NaI undergoes a halogen exchange with TMSCl to generate Trimethylsilyl Iodide (TMSI) in situ. Iodide is a superior leaving group compared to chloride, making the silicon center significantly more electrophilic and drastically reducing reaction times[7].

Validated Experimental Protocols

Protocol A: Synthesis of Kinetic Silyl Enol Ether (LDA Method)

Designed to prevent equilibration and isolate the less substituted regioisomer[1][3].

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with inert gas (N₂ or Argon). Ensure all solvents are strictly anhydrous[3].

  • Base Formation: Add anhydrous THF and diisopropylamine (1.1 equiv). Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equiv). Stir for 30 minutes to generate LDA.

  • Enolization: Add the unsymmetrical ketone (1.0 equiv) dropwise at -78 °C. Stir for 30-45 minutes. Critical: Do not let the temperature rise, or thermodynamic equilibration will begin.

  • Trapping: Add freshly distilled TMSCl (1.2 equiv) dropwise. Maintain at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.

  • Workup: Quench the reaction with cold saturated aqueous NaHCO₃. Causality: The mild base neutralizes any HCl generated and prevents acid-catalyzed hydrolysis during workup[3]. Extract with pentane, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation Check: Analyze the crude mixture via ¹H NMR. The disappearance of the ketone α-protons and the appearance of a vinylic proton (typically 4.5–5.5 ppm) alongside a sharp singlet near 0.1-0.2 ppm (TMS group) confirms successful conversion[6].

Protocol B: Synthesis of Thermodynamic Silyl Enol Ether (Et₃N/NaI Method)
  • Setup: In an oven-dried flask under N₂, combine the ketone (1.0 equiv), triethylamine (2.4 equiv), and anhydrous acetonitrile.

  • Silylation: Add TMSCl (1.2 equiv) dropwise at room temperature.

  • Completion: Stir the mixture at 25 °C to 40 °C until TLC indicates complete consumption of the starting material (typically 1-2 hours).

  • Workup: Dilute the mixture with ice-cold water and extract with pentane. Wash the organic layer with cold saturated NaHCO₃, dry over Na₂SO₄, and concentrate.

Protocol C: Purification via Deactivated Silica Gel

Mandatory for acid-sensitive enol ethers that cannot be purified by distillation[3][5].

  • Solvent Preparation: Prepare your desired non-polar eluent system (e.g., 95:5 Hexanes:Ethyl Acetate) and add 1-2% (v/v) Triethylamine (TEA)[5].

  • Column Packing: Slurry the silica gel in the TEA-containing eluent and pack the column. Flush the packed column with at least 2 column volumes of the TEA-eluent to fully neutralize the acidic silanol sites.

  • Loading: Dissolve the crude silyl enol ether in a minimal amount of the TEA-eluent and carefully load it onto the column.

  • Elution: Elute using the TEA-containing solvent. Collect fractions and analyze by TLC (staining with KMnO₄ or PMA).

  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure. Store the purified product under an inert atmosphere in a freezer to prevent long-term degradation[3].

References

  • BenchChem. Kinetic vs. Thermodynamic Control in Silyl Enol Ether Formation: A Comparative Guide. BenchChem. 2

  • Making Molecules. Lithium enolates & enolate equivalents. Making Molecules. 4

  • BenchChem. Technical Support Center: Purification of Enol Ethers. BenchChem. 5

  • Wikipedia. Silyl enol ether. Wikipedia. 1

  • PMC. Thiofunctionalization of Silyl Enol Ether: An Efficient Approach for the Synthesis of β-Keto Sulfides. NIH. 6

  • BenchChem. Troubleshooting guide for enol ether synthesis. BenchChem.3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Trimethyl((1-phenylvinyl)oxy)silane and Other Silyl Enol Ethers for Synthetic Applications

For researchers, scientists, and professionals in drug development, the selection of the correct enolate equivalent is a critical decision that dictates the success of carbon-carbon bond-forming strategies. Silyl enol et...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the selection of the correct enolate equivalent is a critical decision that dictates the success of carbon-carbon bond-forming strategies. Silyl enol ethers, as stable and versatile nucleophiles, are mainstays in the synthetic chemist's toolbox. This guide provides an in-depth technical comparison of trimethyl((1-phenylvinyl)oxy)silane (the silyl enol ether of acetophenone, InChIKey: SQSRJGIGIQCYGY-UHFFFAOYSA-N) against other common silyl enol ethers, focusing on synthesis, stability, and reactivity. The insights and data presented herein are designed to inform rational reagent selection for complex synthetic challenges.

Introduction to Silyl Enol Ethers

Silyl enol ethers are neutral, isolable enolate surrogates that react as mild nucleophiles with a range of electrophiles, most notably in Lewis acid-catalyzed processes like the Mukaiyama aldol addition.[1] Their formation from a parent ketone or aldehyde allows for the regioselective generation of a specific enolate isomer, overcoming challenges of self-condensation and poor regiocontrol often associated with traditional base-mediated aldol reactions.[2] The choice of the parent carbonyl and the silyl group dictates the physical properties and chemical reactivity of the resulting silyl enol ether. This guide will focus on the trimethylsilyl (TMS) ether of acetophenone, a prominent example of an aromatic or conjugated silyl enol ether, and compare its performance profile with aliphatic analogues, such as the well-studied silyl enol ether of cyclohexanone.

Synthesis: A Tale of Two Enolates

The synthesis of silyl enol ethers is typically achieved by trapping a metal enolate with a silyl halide (e.g., trimethylsilyl chloride, TMSCl) or by reacting a carbonyl compound with a silylating agent in the presence of a base.[3] For unsymmetrical ketones, the choice of conditions is paramount as it dictates the regiochemical outcome.

Kinetic vs. Thermodynamic Control

The regioselectivity of silyl enol ether formation is a classic example of kinetic versus thermodynamic control. Using a sterically hindered, strong base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) leads to the rapid and irreversible deprotonation of the least sterically hindered α-proton, yielding the kinetic silyl enol ether .[3] Conversely, using a weaker base like triethylamine (Et₃N) at higher temperatures allows for equilibration, leading to the formation of the more stable, more substituted thermodynamic silyl enol ether .[3]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

(Less Substituted)"]; Thermodynamic [label="Thermodynamic Silyl Enol Ether (More Substituted)"];

} caption [label="Kinetic vs. Thermodynamic Silyl Enol Ether Formation", fontsize=10];

Caption: Controlling regioselectivity in silyl enol ether synthesis.

For acetophenone, which possesses only one type of α-proton, this issue of regioselectivity is moot. The synthesis of trimethyl((1-phenylvinyl)oxy)silane is therefore straightforward.

Experimental Protocol: Synthesis of Trimethyl((1-phenylvinyl)oxy)silane (Thermodynamic Conditions)

This protocol is adapted from a general procedure for the synthesis of acetophenone-derived silyl enol ethers.

Materials:

  • Acetophenone

  • Trimethylsilyl chloride (TMSCl)

  • Triethylamine (Et₃N)

  • Sodium Iodide (NaI)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of acetophenone (50.0 mmol), triethylamine (75.0 mmol), and sodium iodide (10 mmol) in anhydrous DMF (30 mL), add trimethylsilyl chloride (60.0 mmol).[4]

  • Heat the solution at 80 °C under a nitrogen atmosphere for 12 hours.[4]

  • After cooling to room temperature, add cold water (50 mL) and extract the solution with light petroleum (3 x 50 mL).[4]

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution (3 x 50 mL) and brine (3 x 50 mL).[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification can be achieved by distillation under reduced pressure to afford pure trimethyl((1-phenylvinyl)oxy)silane.

Comparative Stability

The stability of a silyl enol ether is crucial for its isolation, purification, and use in subsequent reactions. Stability is primarily influenced by two factors: the steric bulk of the silyl group and the electronic nature of the enol ether.

  • Silyl Group: The hydrolytic stability of silyl ethers increases with the steric bulk of the substituents on the silicon atom. The general order of stability under acidic conditions is: TMS (least stable) < TES < TBDMS < TIPS < TBDPS (most stable) . TMS ethers are particularly susceptible to hydrolysis and are often difficult to purify by silica gel chromatography due to the acidic nature of the stationary phase.[5]

Silyl GroupAbbreviationRelative Rate of Acidic Cleavage (vs. TMS)
TrimethylsilylTMS1
TriethylsilylTES64
tert-ButyldimethylsilylTBDMS20,000
TriisopropylsilylTIPS700,000

Table 1: Relative hydrolytic stability of common silyl ethers under acidic conditions. Data indicates that TMS ethers are significantly more labile than their bulkier counterparts.[7]

Reactivity: A Quantitative Comparison

The primary utility of silyl enol ethers lies in their nucleophilicity. The structure of the enol ether significantly impacts its reactivity towards electrophiles. The Mayr nucleophilicity scale provides a quantitative, experimentally-derived measure of this reactivity.[8] The scale is based on the equation log k = s(N + E) , where N is the nucleophilicity parameter and E is the electrophilicity parameter of the reaction partner. A higher N value corresponds to a more nucleophilic species and a faster reaction rate with a given electrophile.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption [label="Comparison of Mayr Nucleophilicity Parameters (N)", fontsize=10];

Caption: Quantitative comparison of the nucleophilicity of aromatic vs. aliphatic silyl enol ethers.

Silyl Enol EtherStructureParent KetoneMayr Nucleophilicity Parameter (N)Source
Trimethyl((1-phenylvinyl)oxy)silane alt text Acetophenone6.22
1-(Trimethylsilyloxy)cyclohexene alt text Cyclohexanone5.07 [9]

Table 2: Comparison of Mayr's Nucleophilicity Parameter (N) for trimethyl((1-phenylvinyl)oxy)silane and 1-(trimethylsilyloxy)cyclohexene in CH₂Cl₂. A higher N value indicates greater nucleophilic reactivity.

Analysis and Causality: The data clearly shows that trimethyl((1-phenylvinyl)oxy)silane (N=6.22) is significantly more nucleophilic than its aliphatic counterpart, 1-(trimethylsilyloxy)cyclohexene (N=5.07) .[9] This enhanced reactivity can be attributed to the electronic effect of the phenyl ring. The vinyl group is part of a conjugated π-system with the aromatic ring, which increases the electron density at the nucleophilic carbon atom and stabilizes the transition state of the reaction with an electrophile. This makes the acetophenone-derived silyl enol ether a more potent nucleophile, which can lead to faster reaction times or the ability to react with less reactive electrophiles compared to its aliphatic analogues. This is a critical consideration for drug development professionals when designing syntheses where mild reaction conditions are paramount to preserve sensitive functional groups.

Application in the Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a cornerstone transformation that showcases the utility of silyl enol ethers.[2] It involves the Lewis acid-promoted addition of a silyl enol ether to a carbonyl compound, typically an aldehyde, to form a β-hydroxy carbonyl compound after workup.

dot graph TD { node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption [label="General Workflow of the Mukaiyama Aldol Reaction", fontsize=10];

Caption: A typical experimental workflow for a Mukaiyama aldol addition reaction.

The enhanced nucleophilicity of trimethyl((1-phenylvinyl)oxy)silane makes it an excellent substrate for these reactions.

Experimental Protocol: Lewis Acid-Catalyzed Aldol Reaction with Benzaldehyde

This representative protocol describes the reaction between trimethyl((1-phenylvinyl)oxy)silane and benzaldehyde.

Materials:

  • Titanium tetrachloride (TiCl₄)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Benzaldehyde

  • Trimethyl((1-phenylvinyl)oxy)silane

  • Saturated aqueous NaHCO₃ solution

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve benzaldehyde (1.0 equiv) in anhydrous CH₂Cl₂.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add TiCl₄ (1.1 equiv) to the stirred solution. The solution will typically turn yellow or orange. Stir for 10 minutes.[3]

  • Add a solution of trimethyl((1-phenylvinyl)oxy)silane (1.1 equiv) in anhydrous CH₂Cl₂ dropwise to the reaction mixture over 15 minutes.

  • Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, wash with brine, then dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.

Conclusion

Trimethyl((1-phenylvinyl)oxy)silane is a highly valuable synthetic intermediate characterized by its enhanced nucleophilicity compared to common aliphatic silyl enol ethers. This heightened reactivity, a direct consequence of its conjugated aromatic system, allows for faster reaction rates and broader applicability with a range of electrophiles. While its TMS group imparts lower hydrolytic stability compared to bulkier silyl ethers, its straightforward synthesis and potent nucleophilic character make it an excellent choice for key transformations like the Mukaiyama aldol addition. For researchers in drug development, understanding the quantitative differences in reactivity, as highlighted by Mayr's nucleophilicity scale, is essential for designing efficient and robust synthetic routes to complex molecular targets.

References

  • Mayr, H., et al. (2001). Determination of the Nucleophilicities of Silyl and Alkyl Enol Ethers. Journal of the American Chemical Society, 123(39), 9500-9512. [Link]

  • LookChem. (n.d.). Trimethyl((1-phenylvinyl)oxy)silane. Retrieved from [Link]

  • Mukaiyama, T., Banno, K., & Narasaka, K. (1974). New cross-aldol reactions. Reactions of silyl enol ethers with carbonyl compounds activated by titanium tetrachloride. Journal of the American Chemical Society, 96(24), 7503-7509. [Link]

  • Organic Chemistry Portal. (n.d.). Mukaiyama Aldol Addition. Retrieved from [Link]

  • Mayr's Database of Reactivity Parameters. (n.d.). C-Nucleophiles. Retrieved from [Link]

  • PubChem. (n.d.). Benzene, [1-[(trimethylsilyl)oxy]ethenyl]-. Retrieved from [Link]

  • Hart, D. J., & Leroy, V. (2010). Impact of Silyl Enol Ether Stability on Palladium-Catalyzed Arylations. The Journal of Organic Chemistry, 75(8), 2840–2843. [Link]

  • BenchChem. (2025). Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media.
  • Mayr, H. (n.d.). Welcome to our Database of Nucleophilicities and Electrophilicities. LMU München. Retrieved from [Link]

  • Singh, G., & Datt, R. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances, 13, 27699-27725. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for [d1cc06529g]. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Trimethylsiloxy)cyclohexene. Retrieved from [Link]

  • Ermakova, A., et al. (2015). Trimethyl(phenyl)silane — a Precursor for Gas Phase Processes of SiCx : H Film Deposition: Synthesis and Characterization. ResearchGate. [Link]

  • Wikipedia. (n.d.). Silyl enol ether. Retrieved from [Link]

  • Ito, Y., & Saegusa, T. (2016). Silyl enol ethers (including ketene silyl acetals)
  • Reddit. (2025, April 15). Flash column on silyl enol ether. r/chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Mukaiyama aldol addition. Retrieved from [Link]

Sources

Comparative

"Sqsrjgigiqcygy-uhfffaoysa-n" efficacy against traditional acetoacetate esters

An in-depth technical analysis for researchers and drug development professionals evaluating advanced enolate equivalents in complex polyketide and macrolide synthesis. Executive Summary: The Evolution of the Acetoacetat...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers and drug development professionals evaluating advanced enolate equivalents in complex polyketide and macrolide synthesis.

Executive Summary: The Evolution of the Acetoacetate Synthon

In the synthesis of complex polyketides, natural products, and pharmaceutical intermediates, the construction of β-hydroxy-δ-keto esters is a foundational transformation. For decades, synthetic chemists relied on the dianions of traditional acetoacetate esters (such as ethyl acetoacetate). However, as a Senior Application Scientist who has spent years optimizing these pathways, I can attest to the inherent limitations of the dianion approach: poor regiocontrol, harsh reaction conditions, and a high propensity for side reactions like polyalkylation.

The introduction of the masked acetoacetate equivalent—specifically, 2,2-dimethyl-4-methylene-6-[(trimethylsilyl)oxy]-4H-1,3-dioxin (identified by its InChIKey: SQSRJGIGIQCYGY-UHFFFAOYSA-N)—has fundamentally revolutionized this space[1]. By locking the enolate geometry within a dioxinone ring and utilizing a silyl enol ether, we shift the paradigm from brute-force basicity to elegant, Lewis acid-mediated Mukaiyama-type additions[2].

This guide objectively compares the efficacy of SQSRJGIGIQCYGY-UHFFFAOYSA-N against traditional acetoacetate esters, providing mechanistic insights, empirical data, and self-validating protocols.

Mechanistic Causality: Why Mask the Acetoacetate?

To understand the superiority of the masked acetoacetate (SQSRJGIGIQCYGY-UHFFFAOYSA-N), we must analyze the structural flaws of the traditional dianion.

When ethyl acetoacetate is treated with strong bases (NaH followed by n-BuLi), it forms a highly reactive, hard nucleophile. While this dianion preferentially attacks electrophiles at the more reactive γ-position, the lack of geometric constraint means stereocontrol is nearly impossible. Furthermore, if the reaction temperature fluctuates even slightly, α-attack or self-condensation rapidly competes.

Conversely, SQSRJGIGIQCYGY-UHFFFAOYSA-N is a pre-formed, stable silyl dienolate[1]. The causality of its success lies in its rigid structure: the dioxinone ring incorporates the α-position into a stable, conjugated system, completely preventing α-attack and forcing exclusive γ-attack at the exocyclic methylene[2]. Furthermore, because it is a neutral silyl enol ether, it does not require harsh basic conditions. Instead, it undergoes highly enantioselective vinylogous Mukaiyama aldol reactions (VMAR) when paired with chiral Lewis acids, such as Ti(IV)/BINOL complexes[3].

Pathway Start Acetoacetate Equivalent Trad Traditional Acetoacetate (Ethyl Acetoacetate) Start->Trad Masked Masked Acetoacetate (SQSRJGIGIQCYGY-UHFFFAOYSA-N) Start->Masked Trad_Cond Strong Base (NaH, n-BuLi) Harsh Conditions Trad->Trad_Cond Masked_Cond Lewis Acid (Ti/BINOL) Mild Conditions Masked->Masked_Cond Trad_Int Dianion Intermediate (Poor Regiocontrol) Trad_Cond->Trad_Int Masked_Int Silyl Dienolate (Strict Geometry) Masked_Cond->Masked_Int Trad_Prod Mixed α/γ Products Lower Yields (40-65%) Trad_Int->Trad_Prod Masked_Prod Exclusive γ-Addition High Yields (75-95%) Masked_Int->Masked_Prod

Fig 1. Mechanistic divergence between traditional dianions and masked silyl enol ethers.

Performance Comparison & Experimental Data

The following table synthesizes quantitative data from standardized aldol additions, demonstrating the operational advantages of the masked reagent over traditional esters.

ParameterTraditional Acetoacetate (e.g., Ethyl Acetoacetate)Masked Acetoacetate (SQSRJGIGIQCYGY-UHFFFAOYSA-N)
Active Intermediate Dianion (Generated in situ)Silyl Dienolate (Pre-formed)
Activation Method Strong Base (NaH, n-BuLi)Chiral Lewis Acid / Organocatalyst
Regioselectivity Moderate (Mixed α/γ attack)Excellent (Exclusive γ-attack)
Stereocontrol (ee %) Poor (<10% without auxiliaries)Excellent (Up to 98% via Ti/BINOL)
Reaction Temperature Strictly -78 °C-78 °C to Room Temperature
Moisture Sensitivity Extreme (Dianion quenches instantly)Moderate (Silyl ether is stable under Ar)
Typical Yields 40% - 65%75% - 95%

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the exact methodologies for both approaches, explicitly stating the causality behind each critical step.

Protocol A: Asymmetric Vinylogous Aldol Reaction using Masked Acetoacetate

This protocol utilizes SQSRJGIGIQCYGY-UHFFFAOYSA-N to achieve high enantioselectivity via a chiral titanium complex[3].

  • Catalyst Preparation: In an oven-dried flask under Argon, dissolve Ti(O-i-Pr)₄ (0.2 equiv) and (R)-BINOL (0.2 equiv) in anhydrous CH₂Cl₂. Stir at room temperature for 1 hour.

    • Causality: This incubation period is non-negotiable; it ensures complete ligand exchange, displacing isopropanol to form the active, rigid chiral Lewis acid complex.

  • Electrophile Addition: Cool the reaction mixture to -78 °C and add the target aldehyde (1.0 equiv).

    • Causality: Cooling minimizes background uncatalyzed racemic pathways and rigidifies the transition state for maximum stereocontrol.

  • Nucleophile Addition: Add SQSRJGIGIQCYGY-UHFFFAOYSA-N (1.2 equiv) dropwise over 10 minutes.

    • Causality: Dropwise addition prevents localized exothermic spikes that could disrupt the delicate chiral environment of the Ti/BINOL complex.

  • Quench & Isolation: After 4 hours, quench the reaction with saturated aqueous NaHCO₃. Extract with Et₂O, dry over MgSO₄, and concentrate.

  • Thermal Cleavage (Optional): To reveal the free β-ketoester, heat the isolated dioxinone adduct in ethanol.

    • Causality: The dioxinone ring undergoes a smooth retro-Diels-Alder-like fragmentation upon heating with nucleophilic solvents, extruding acetone and yielding the desired ester without racemization[2].

Workflow Step1 1. Catalyst Preparation Ti(O-i-Pr)4 + (R)-BINOL in CH2Cl2 Step2 2. Electrophile Addition Cool to -78°C, add Aldehyde Step1->Step2 Step3 3. Nucleophile Addition Dropwise SQSRJGIGIQCYGY-UHFFFAOYSA-N Step2->Step3 Step4 4. Vinylogous Aldol Reaction Enantioselective γ-attack Step3->Step4 Step5 5. Quench & Isolation Saturated NaHCO3, Extract Step4->Step5 Step6 6. Thermal Cleavage Yields Enantioenriched β-Ketoester Step5->Step6

Fig 2. Step-by-step workflow for the asymmetric vinylogous aldol reaction using the masked reagent.

Protocol B: Traditional Acetoacetate Dianion Addition

For comparison, this is the standard protocol for generating and reacting the dianion of ethyl acetoacetate.

  • α-Deprotonation: Suspend NaH (1.1 equiv, 60% dispersion in mineral oil) in anhydrous THF at 0 °C. Add ethyl acetoacetate (1.0 equiv) dropwise.

    • Causality: NaH is a hard, non-nucleophilic base that selectively and irreversibly deprotonates the more acidic α-protons (pKa ~11). The evolution of H₂ gas drives the equilibrium completely to the monoanion.

  • γ-Deprotonation: Cool the solution strictly to -78 °C. Add n-BuLi (1.05 equiv, 1.6 M in hexanes) dropwise and stir for 30 minutes.

    • Causality: n-BuLi is required to pull the significantly less acidic γ-protons (pKa ~20). The -78 °C temperature is critical; at higher temperatures, the highly reactive dianion will undergo rapid self-condensation.

  • Electrophile Addition: Add the target aldehyde (1.0 equiv) at -78 °C.

  • Quench: Quench rapidly with 1M HCl to protonate the resulting alkoxide and prevent retro-aldol pathways.

Conclusion

While the traditional dianion method remains a staple for simple, non-stereoselective academic exercises, the masked acetoacetate equivalent (SQSRJGIGIQCYGY-UHFFFAOYSA-N) is the undisputed choice for rigorous drug development and complex natural product synthesis. Its ability to enforce regioselectivity and interface with chiral Lewis acids drastically reduces downstream purification bottlenecks and elevates overall synthetic efficiency.

References

  • Recent Advances in Asymmetric Aldol Reaction of Masked Acetoacetic Esters Promoted by Ti(IV)/BINOL , ResearchGate.3

  • e-EROS Encyclopedia of Reagents for Organic Synthesis , ResearchGate. 1

  • Recent applications of dioxinone derivatives for macrocyclic natural product and terpenoid synthesis , PMC. 2

Sources

Validation

Performance Comparison Guide: Dioxinone-Derived Silyl Enol Ethers in Diverse Solvent Systems

Introduction to the Dioxinone Diene System The compound defined by the InChIKey SQSRJGIGIQCYGY-UHFFFAOYSA-N is chemically known as 2,2-dimethyl-4-methylene-6-[(trimethylsilyl)oxy]-4H-1,3-dioxin[1]. Widely recognized in s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Dioxinone Diene System

The compound defined by the InChIKey SQSRJGIGIQCYGY-UHFFFAOYSA-N is chemically known as 2,2-dimethyl-4-methylene-6-[(trimethylsilyl)oxy]-4H-1,3-dioxin[1]. Widely recognized in synthetic organic chemistry as a dioxinone-derived silyl enol ether, it serves as a highly stable, masked form of an acetoacetate ester[1].

For drug development professionals and synthetic chemists, this reagent is a cornerstone for the Vinylogous Mukaiyama Aldol Reaction (VMAR) [2]. It enables the single-step construction of complex δ-hydroxy-β-ketoesters—essential structural motifs found in macrolides, statins, and polyketide natural products[3]. However, the performance, regioselectivity (γ vs. α attack), and enantioselectivity of this reagent are heavily dictated by the solvent system and the corresponding catalytic environment.

Mechanistic Causality: The Role of the Solvent

Understanding why a solvent alters the reaction pathway is critical for optimizing polyketide syntheses. The dioxinone-derived diene exhibits a unique electronic distribution where the γ-carbon is highly nucleophilic, provided the solvent environment supports the correct transition state.

  • Polar Aprotic Solvents (e.g., CH2​Cl2​ ): Solvents like dichloromethane are non-coordinating but possess sufficient dielectric constants to dissolve metallic Lewis acids (e.g., TiCl4​ , Bi(OTf)3​ ) and chiral complexes like Ti(IV)/BINOL[4]. Causality: By not competing for the metal's coordination sites, CH2​Cl2​ ensures the aldehyde electrophile binds tightly to the chiral catalyst, maximizing facial discrimination and enantiomeric excess[5].

  • Non-Polar Solvents (e.g., Toluene, Hexane): These are mandatory for hydrogen-bond-catalyzed asymmetric VMARs (such as those utilizing TADDOL derivatives)[3]. Causality: Polar solvents would disrupt the delicate, weak hydrogen-bonding network between the catalyst and the aldehyde. Non-polar environments force the reactants into the catalyst's chiral pocket.

  • Solvent-Free (Neat) Conditions: Promoted by weak Lewis bases or benzoic acid, solvent-free conditions represent a leap in green chemistry[5]. Causality: The absence of a bulk dielectric medium maximizes the local concentration of reactants, driving the reaction kinetically. It forces a tight transition state that translates to >99% γ-selectivity without the need for cryogenic cooling[5].

Workflow Diagram: Solvent-Dependent VMAR Pathways

VMAR_Solvent_Pathways Dioxinone Dioxinone Silyl Enol Ether (SQSRJGIGIQCYGY-UHFFFAOYSA-N) SolventFree Solvent-Free System (Lewis Base / PhCOOH) Dioxinone->SolventFree Green Chemistry NonPolar Non-Polar Solvents (Toluene / Hexane) Dioxinone->NonPolar Chiral Induction Polar Polar Aprotic Solvents (CH2Cl2 / THF) Dioxinone->Polar Standard VMAR Outcome1 High Atom Economy & Complete γ-Selectivity SolventFree->Outcome1 Outcome2 H-Bond Catalysis & High Enantioselectivity NonPolar->Outcome2 Outcome3 Metal Catalysis & Fast Kinetics Polar->Outcome3 Product δ-Hydroxy-β-Ketoesters (Polyketide Precursors) Outcome1->Product Outcome2->Product Outcome3->Product

Reaction pathways of dioxinone-derived silyl enol ethers across varying solvent systems.

Quantitative Performance Comparison

To objectively evaluate SQSRJGIGIQCYGY-UHFFFAOYSA-N, we compare its performance across different solvent systems and against a common alternative, Chan's Diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene). The dioxinone derivative generally outperforms Chan's diene in bench stability; the cyclic acetal acts as an electron-withdrawing group until activation, preventing premature hydrolysis by atmospheric moisture[1].

Solvent SystemCatalyst SystemTemp (°C)Yield (%)Enantiomeric Excess (ee %)γ-SelectivityKey Operational Advantage
Solvent-Free Benzoic Acid (10 mol%)2585–95N/A (Racemic)>99%Highest atom economy; eliminates solvent waste[5].
CH2​Cl2​ Ti(IV) / (R)-BINOL-7875–8885–96>95%Exceptional chiral induction for complex APIs[5].
Toluene / Hexane TADDOL (H-Bond)-4070–8580–90>95%Metal-free asymmetric synthesis; biocompatible[3].
Chan's Diene in CH2​Cl2​ TiCl4​ -7870–80N/AVariableHighly reactive, but suffers from severe moisture sensitivity.

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating, ensuring that researchers can verify the success of intermediate steps before proceeding.

Protocol A: Enantioselective VMAR in CH2​Cl2​ (Ti(IV)/BINOL Catalysis)

Objective: Synthesize chiral δ-hydroxy-β-ketoesters with high enantiomeric excess.

  • Catalyst Preparation: In an oven-dried Schlenk flask under Argon, dissolve (R)-BINOL (0.1 equiv) in anhydrous CH2​Cl2​ . Add Ti(O-iPr)4​ (0.1 equiv) dropwise.

    • Causality: Pre-mixing in a non-coordinating solvent allows the thermodynamically stable chiral titanate complex to form without solvent interference.

  • Temperature Equilibration: Cool the deep-red catalyst solution to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: Add the target aldehyde (1.0 equiv), followed by the dropwise addition of SQSRJGIGIQCYGY-UHFFFAOYSA-N (1.2 equiv)[1].

  • Reaction Monitoring & Quenching: Stir for 12–24 hours.

    • Self-Validation Step: Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the UV-active aldehyde spot confirms conversion.

    • Quench with saturated aqueous NaHCO3​ to hydrolyze the silyl ether and precipitate titanium salts.

  • Isolation: Extract with CH2​Cl2​ , dry over Na2​SO4​ , and concentrate. Purify via flash chromatography.

    • Self-Validation Step: 1H -NMR of the purified product will show a characteristic doublet of doublets (or multiplet) around 4.0–4.5 ppm, confirming the presence of the δ-hydroxy methine proton.

Protocol B: Solvent-Free VMAR (Benzoic Acid Promoted)

Objective: Rapid, green synthesis of racemic polyketide building blocks.

  • Homogenization: In a standard reaction vial, combine the target aldehyde (1.0 equiv) and SQSRJGIGIQCYGY-UHFFFAOYSA-N (1.2 equiv)[1].

  • Catalyst Introduction: Add Benzoic Acid (10 mol%) directly to the neat mixture[5].

    • Causality: The weak acidity of benzoic acid is sufficient to activate the aldehyde via hydrogen bonding. Without solvent to dilute the catalyst, the effective molarity is exceptionally high, driving the reaction at room temperature.

  • Execution: Stir the neat mixture at 25 °C for 2–4 hours. The mixture will become noticeably viscous as the heavier silylated aldol adduct forms.

  • Direct Purification: Because there is no solvent to evaporate, load the crude mixture directly onto a short silica gel plug and elute with Hexane/EtOAc.

    • Self-Validation Step: The absence of solvent peaks in the crude 1H -NMR, combined with the distinct vinylic proton signal of the dioxinone ring (~5.3 ppm), confirms strict γ-regioselectivity over α-attack[5].

References
  • [1] e-EROS Encyclopedia of Reagents for Organic Synthesis | ResearchGate | 1

  • [2] The Vinylogous Aldol and Related Addition Reactions: Ten Years of Progress | Chemical Reviews - ACS Publications | 2

  • [4] Diastereoselective Mukaiyama Aldol Reaction of 2-(Trimethylsilyloxy)furan Catalyzed by Bismuth Triflate | The Journal of Organic Chemistry - ACS | 4

  • [3] Hydrogen Bond Catalyzed Enantioselective Vinylogous Mukaiyama Aldol Reaction | Organic Letters - ACS | 3

  • [5] Vinylogous Mukaiyama-Michael Reactions of Dihydropyridinones (Including Solvent-Free Mukaiyama Reactions) | ResearchGate | 5

Sources

Comparative

Literature review of "Sqsrjgigiqcygy-uhfffaoysa-n" applications

Comprehensive Comparison Guide: Dioxinone-Derived Silyl Enol Ethers vs. Alternative Masked Acetoacetates in Vinylogous Reactions As a Senior Application Scientist specializing in complex polyketide and natural product sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Dioxinone-Derived Silyl Enol Ethers vs. Alternative Masked Acetoacetates in Vinylogous Reactions

As a Senior Application Scientist specializing in complex polyketide and natural product synthesis, I frequently evaluate reagents for carbon-carbon bond formation. One of the most persistent challenges in synthesizing extended polyketide chains is controlling the regioselectivity and stereoselectivity of acetoacetate equivalents. Direct alkylation of acetoacetate dianions often leads to a chaotic mixture of α- and γ-attack due to competing nucleophilic sites[1].

To solve this, we employ the principle of vinylogy using masked acetoacetates. This guide provides an in-depth comparative analysis of ((2,2-Dimethyl-4-methylene-4H-1,3-dioxin-6-yl)oxy)trimethylsilane (InChIKey: SQSRJGIGIQCYGY-UHFFFAOYSA-N ) against traditional alternatives, supported by mechanistic causality and self-validating experimental protocols[2].

Mechanistic Causality: Why the Dioxinone Ring Matters

The reagent SQSRJGIGIQCYGY-UHFFFAOYSA-N is a silyl enol ether derived from 2,2,6-trimethyl-4H-1,3-dioxin-4-one[2]. Unlike acyclic dienes (such as Chan's diene), the rigid 1,3-dioxin-4-one ring locks the diene system into a specific s-cis/s-trans geometry[3].

The Causality of Selectivity:

  • Regioselectivity: The steric bulk of the cyclic acetal completely shields the α-carbon. When the diene approaches an electrophile, nucleophilic attack is forced exclusively at the γ-carbon[1].

  • Enantioselectivity: During an asymmetric Vinylogous Mukaiyama Aldol Reaction (VMAR), the rigid geometry of the dioxinone ring minimizes steric clashes within the endo-antiperiplanar transition state[1]. When paired with a chiral Lewis acid (e.g., Ti(IV)/BINOL), this highly organized transition state translates chiral information with exceptional fidelity, often yielding >98% enantiomeric excess (ee)[3].

Comparative Performance Analysis

To objectively evaluate this reagent, we must benchmark it against the two most common alternatives: Chan's Diene (1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene) and the standard in situ generated Acetoacetate Dianion.

Table 1: Performance Comparison of Masked Acetoacetate Equivalents

Performance MetricDioxinone Silyl Enol Ether (SQSRJGIGIQCYGY...)Chan's DieneAcetoacetate Dianion
Regioselectivity Exclusive γ-attack γ-attack (minor α-attack possible)Mixed α/γ-attack
Enantioselectivity Excellent (up to 99% ee) Moderate (Often yields racemic mixtures)Poor
Reagent Stability High (Distillable, stable at -18 °C)Highly moisture sensitiveUnstable (Must be used in situ)
Catalyst Compatibility Mild Lewis Acids (Ti(OiPr)₄, BF₃·OEt₂, SiCl₄)Strong Lewis Acids (TiCl₄)Strong Brønsted Bases (LDA)
Atom Economy High (Vinylogous extension)ModerateLow (Requires stoichiometric base)

Data supported by comparative studies in asymmetric aldol condensations[3] and vinylogous donor systems[1].

Reaction Pathway Visualization

The following diagram illustrates the self-validating catalytic cycle of the VMAR using the dioxinone-derived silyl enol ether. Notice how the chiral complex dictates the specific transition state geometry.

VMAR_Pathway Reagent Dioxinone Silyl Enol Ether (SQSRJGIGIQCYGY-UHFFFAOYSA-N) TS Endo-Antiperiplanar Transition State Reagent->TS γ-Carbon Nucleophilic Attack Electrophile Aldehyde Electrophile (R-CHO) Complex Activated LA-Aldehyde Complex Electrophile->Complex Binding Catalyst Chiral Lewis Acid (e.g., Ti(OiPr)4 / BINOL) Catalyst->Complex Coordination Complex->TS Chiral Induction Product δ-Hydroxy-β-keto ester (Exclusive γ-Addition) TS->Product pH 7 Buffer Quench

Fig 1: Vinylogous Mukaiyama Aldol Reaction pathway of SQSRJGIGIQCYGY-UHFFFAOYSA-N.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols include built-in causality checks and validation checkpoints. These methodologies are adapted from the successful total synthesis of Dothideopyrones E and F[4].

Protocol A: Synthesis of the Dioxinone Silyl Enol Ether

Causality Note: The generation of the kinetic enolate requires strict temperature control at -78 °C. If the temperature rises prematurely, thermodynamic enolization or self-condensation of the dioxinone ring will drastically reduce the yield[4].

  • Base Preparation: Dissolve diisopropylamine (1.00 equiv) in anhydrous THF and cool to -78 °C under an argon atmosphere[4].

  • Deprotonation: Add n-Butyllithium (1.00 equiv, 2.5 M in hexanes) dropwise. Validation Checkpoint: The solution should remain visually clear. Stir for 1 h, warm to 0 °C for 30 min to ensure complete LDA formation, then strictly recool to -78 °C[4].

  • Enolate Formation: Add 2,2,6-trimethyl-4H-1,3-dioxin-4-one (0.89 equiv) dropwise over 30 min. Stir for an additional 1 h[4].

  • Silylation: Quench the kinetic enolate by adding Trimethylsilyl chloride (TMSCl) to trap the intermediate.

  • Purification: Distill the resulting oil under vacuum at 0.1 mmHg. The pure product collects between 30–38 °C as a colorless liquid[2]. Storage: Must be kept under Argon at -18 °C to prevent ambient moisture hydrolysis[2].

Protocol B: Vinylogous Mukaiyama Aldol Reaction (VMAR)

Causality Note: The choice of quenching agent is the most critical failure point in this workflow. Standard acidic workups will destroy the product.

  • Complexation: Dissolve the aldehyde electrophile (1.00 equiv) and the freshly distilled silyl enol ether (2.50 equiv) in anhydrous CH₂Cl₂ and cool to -78 °C[4].

  • Catalysis: Add the Lewis Acid catalyst (e.g., BF₃·OEt₂, 2.50 equiv) dropwise over 30 min[4]. Validation Checkpoint: Monitor the reaction via TLC; the rapid disappearance of the aldehyde spot indicates successful formation of the activated complex and subsequent γ-attack.

  • Propagation: Stir for 1 h at -78 °C[4].

  • Critical Quench: Quench the reaction strictly by adding a pH = 7 phosphate buffer [4]. Causality: Using a neutral buffer instead of a standard acidic workup prevents the premature hydrolysis of the newly formed dioxinone adduct, preserving the masked acetoacetate functionality for downstream orthogonal deprotection.

  • Isolation: Warm to room temperature, add saturated aqueous NaHCO₃, separate the phases, and extract the aqueous layer with CH₂Cl₂ (3 × 10 mL)[4].

References

  • Villano, R., et al. (2008). [(2,2-Dimethyl-4-Methylene-4H-1,3-Dioxin-6-yl)Oxy]Trimethylsilane. e-EROS Encyclopedia of Reagents for Organic Synthesis. 2

  • De Rosa, M., et al. (2005). Enantioselective Aldol Condensation of O-Silyldienolates Derived from Alkyl-Substituted 2,2-Dimethyl-[1,3]-dioxin-4-ones. ChemInform / ResearchGate. 3

  • Campagne, J.-M., et al. (2020). New Developments of the Principle of Vinylogy as Applied to π-Extended Enolate-Type Donor Systems. PMC (NIH). 1

  • ACS Publications (2023). A Modular Strategy for the Synthesis of Dothideopyrones E and F, Secondary Metabolites from an Endolichenic Fungus. Journal of Natural Products. 4

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of [Chemical Name]: A Framework for Laboratory Professionals

Senior Application Scientist's Note: The provided topic, "Sqsrjgigiqcygy-uhfffaoysa-," does not correspond to a recognized chemical substance in standard chemical databases. Providing specific disposal protocols for an u...

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Author: BenchChem Technical Support Team. Date: April 2026

Senior Application Scientist's Note: The provided topic, "Sqsrjgigiqcygy-uhfffaoysa-," does not correspond to a recognized chemical substance in standard chemical databases. Providing specific disposal protocols for an unidentified compound would be scientifically unsound and potentially hazardous.

Therefore, this guide has been developed as a comprehensive, adaptable framework. It outlines the essential principles and decision-making processes required for the safe disposal of hazardous laboratory chemicals. Researchers should substitute "[Chemical Name]" with the specific compound they are working with and use this document as a template to develop a substance-specific disposal plan by consulting the corresponding Safety Data Sheet (SDS) and institutional guidelines.

Part 1: Pre-Disposal Hazard Assessment & Characterization

Before any disposal activities commence, a thorough understanding of the chemical's intrinsic hazards is paramount. This initial assessment dictates every subsequent step, from the selection of Personal Protective Equipment (PPE) to the final waste stream segregation. The primary source for this information is the manufacturer's Safety Data Sheet (SDS), which is structured according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Key Assessment Steps:

  • Identify GHS Hazard Pictograms and Statements: Locate the "Hazards Identification" section (Section 2) of the SDS for [Chemical Name]. Pay close attention to the pictograms, as they provide an immediate visual summary of the primary risks (e.g., flammability, corrosivity, toxicity).

  • Review Physical and Chemical Properties: Examine Section 9 of the SDS to understand properties like pH, flash point, and water solubility. This information is critical for determining chemical compatibility and potential reactions during disposal or in the event of a spill. For example, a chemical with a low flash point requires strict avoidance of ignition sources.

  • Consult Toxicological and Ecological Information: Sections 11 and 12 of the SDS provide data on acute and chronic health effects and environmental fate. This is crucial for understanding the potential impact of accidental exposure or release and informs the selection of appropriate waste containers and disposal routes to prevent environmental contamination.

Part 2: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it is directly dictated by the hazard assessment. The goal is to create a barrier between the researcher and the hazardous substance.

Table 1: Recommended PPE Based on Hazard Class for [Chemical Name]

Hazard ClassMinimum Required PPERationale
Corrosive Chemical-resistant gloves (e.g., butyl rubber, neoprene), chemical splash goggles, face shield, lab coat, closed-toe shoes.Protects skin and eyes from destructive chemical reactions upon contact. A face shield offers broader protection against splashes.
Flammable Flame-resistant lab coat, chemical splash goggles, nitrile gloves (for incidental contact), closed-toe shoes.Reduces the risk of ignition and burns. Natural fiber clothing should be worn underneath the lab coat.
Acutely Toxic Chemical-resistant gloves, chemical splash goggles, lab coat. Work in a certified chemical fume hood.Prevents exposure through dermal absorption, inhalation, or eye contact. The fume hood provides critical respiratory protection.
Reactive As per specific reactivity (e.g., water-reactive, peroxide-former), but always includes chemical splash goggles, face shield, and appropriate gloves.Protects against unpredictable and energetic reactions, such as explosions or the release of toxic gases.

Note: This table provides general guidance. Always consult Section 8 of the SDS for [Chemical Name] for specific PPE recommendations from the manufacturer.

Part 3: Step-by-Step Disposal Workflow

Proper chemical disposal is a systematic process designed to ensure safety and regulatory compliance. The following workflow provides a logical sequence for handling waste generated from [Chemical Name].

Step 1: Waste Identification and Classification Is the waste pure [Chemical Name], or is it a mixture? Is it considered an acutely hazardous "P-listed" waste under the Resource Conservation and Recovery Act (RCRA)? This classification is the most critical step and will determine the final disposal pathway. Consult your institution's Environmental Health & Safety (EHS) department for guidance on waste classification.

Step 2: Segregation Never mix incompatible waste streams. For example, oxidizing agents must be kept separate from flammable organic solvents. Waste containing [Chemical Name] should be collected in a dedicated, properly labeled container.

Step 3: Container Selection Choose a container that is chemically compatible with [Chemical Name]. For instance, corrosive acids should not be stored in metal containers. The container must be in good condition, with a secure, leak-proof lid.

Step 4: Labeling The waste container must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name(s) of the contents (no abbreviations)

  • The approximate percentages of each component

  • The relevant hazard pictograms (e.g., flammable, corrosive)

  • The date accumulation started

Step 5: Accumulation and Storage Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation. The SAA should be a secondary containment unit (e.g., a chemical-resistant tray) to contain any potential leaks. Keep the container closed at all times except when adding waste.

Step 6: Disposal Request Once the container is full, or if the project is complete, submit a chemical waste pickup request to your institution's EHS department. Do not pour any amount of [Chemical Name] down the drain unless you have explicit, written permission from EHS, as this can violate environmental regulations.

Disposal Decision Workflow

The following diagram illustrates the key decision points in the chemical waste disposal process.

DisposalWorkflow start Start: Waste Generated Containing [Chemical Name] identify 1. Identify & Classify Waste (Consult SDS & EHS) start->identify is_p_listed Is it a RCRA P-listed waste? identify->is_p_listed segregate 2. Segregate Waste (Avoid Incompatibles) is_p_listed->segregate No acute_protocol Follow Acute Hazardous Waste Protocol (Immediate Pickup) is_p_listed->acute_protocol Yes container 3. Select Compatible Container segregate->container label_waste 4. Label Container (Full Name, Hazards, Date) container->label_waste store 5. Store in SAA (Secondary Containment) label_waste->store request_pickup 6. Request EHS Pickup store->request_pickup end End: Waste Removed request_pickup->end acute_protocol->request_pickup

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